4-Chloroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEQEEIDWHKVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348837 | |
| Record name | 4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-91-8 | |
| Record name | 4-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatility of a Halogenated Heterocycle
An In-depth Technical Guide to 4-Chloroisoquinoline: Structure, Properties, and Applications
This compound is a heterocyclic aromatic compound characterized by an isoquinoline core with a chlorine atom substituted at the C4 position.[1] Its chemical formula is C₉H₆ClN.[1][2][3][4] This molecule serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. The strategic placement of the chlorine atom imparts unique reactivity, making it a versatile intermediate for constructing more complex molecular architectures.[1] Its applications are extensive, ranging from the synthesis of novel pharmaceuticals, particularly kinase inhibitors and receptor antagonists, to the development of new agrochemicals and dyes.[5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.
Core Chemical Identity
-
IUPAC Name: this compound[3]
Chemical Structure and Physicochemical Profile
This compound features a fused ring structure, comprising a benzene ring fused to a pyridine ring.[1] The chlorine substituent is located on the pyridine ring at the position adjacent to the ring fusion and opposite the nitrogen atom.
Caption: 2D Chemical Structure of this compound.
The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Source(s) |
| Molecular Weight | 163.60 g/mol | [3][4] |
| Appearance | Colorless to pale yellow or light brown crystalline solid. | [1][5] |
| Melting Point | 27.5-29.5 °C | [4][5] |
| Boiling Point | 130-132 °C at 9 Torr | [4][5] |
| Density | 1.225 g/cm³ at 21 °C | [4][5] |
| Solubility | Soluble in organic solvents like ethanol, benzene, and dimethylformamide. | [5] |
| pKa | 3.30 ± 0.10 (Predicted) | [4][5] |
| InChIKey | LBEQEEIDWHKVAR-UHFFFAOYSA-N | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 4-chloroisoquinolines often involves the chlorination of the corresponding isoquinolinone precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent to convert the keto group of isoquinolin-4(1H)-one into the desired 4-chloro derivative.
Rationale for Synthetic Approach
The conversion of a cyclic amide (lactam) or ketone, such as isoquinolin-4(1H)-one, to its corresponding chloro-derivative is a cornerstone transformation in heterocyclic chemistry. Phosphorus oxychloride is the reagent of choice for this reaction due to its high reactivity and the favorable thermodynamics of forming a stable phosphoryl chloride byproduct. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from analogous procedures for synthesizing chloro-substituted nitrogen heterocycles.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinolin-4(1H)-one (1 equivalent).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents). POCl₃ often serves as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Neutralization & Extraction: The residue is cautiously quenched by pouring it onto crushed ice and then neutralized with a 5N aqueous sodium hydroxide solution until basic. The aqueous layer is then extracted three times with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the C-Cl bond. The electron-withdrawing nature of the isoquinoline nitrogen atom activates the chlorine at the C4 position, making it a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1]
Key Reactions
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most prominent reaction pathway. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, alkoxides, and hydrazines. This allows for the straightforward introduction of diverse functional groups at the C4 position, a critical step in building molecular libraries for drug discovery.[1][8]
-
Cross-Coupling Reactions: this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of C-C, C-N, and C-O bonds, providing powerful tools for synthesizing complex biaryl structures and other elaborate derivatives.[6]
Caption: Major reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound provides a direct entry point to novel analogues with diverse biological activities.
-
Kinase Inhibitors: The isoquinoline core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of protein kinases. By modifying the C4 position, chemists can introduce functionalities that confer selectivity and potency against specific kinase targets implicated in cancer and inflammatory diseases.[6]
-
Receptor Antagonists: Derivatives of this compound are used to develop antagonists for various G-protein coupled receptors (GPCRs) and ion channels, playing a role in therapies for central nervous system (CNS) disorders.[6]
-
Antimicrobial Agents: The scaffold has been incorporated into compounds designed to combat bacterial and parasitic infections.[6]
-
Agrochemicals: It is also used in agrochemical research to design new active ingredients for crop protection products.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazards: The compound may cause skin and eye irritation. It is potentially harmful if inhaled or swallowed.[5][9]
-
Handling: Work should be conducted in a well-ventilated area or a fume hood.[9][10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5][9] Avoid direct contact with skin and eyes and prevent the formation of dust or aerosols.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[5][9][10] Recommended storage temperature is often between 2-8°C.[4]
References
- 1. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1532-91-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound [myskinrecipes.com]
- 7. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
4-Chloroisoquinoline CAS number and molecular weight
An In-Depth Technical Guide to 4-Chloroisoquinoline: Synthesis, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic aromatic compound, distinguished by an isoquinoline framework with a chlorine substituent at the fourth position. This seemingly simple molecule is a cornerstone in the fields of medicinal chemistry, drug development, and materials science. Its significance stems from the strategic placement of the chlorine atom, which serves as a versatile chemical handle. The electron-withdrawing nature of the ring nitrogen activates the C4 position, rendering the chlorine an excellent leaving group for both nucleophilic aromatic substitution and a reactive site for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the facile introduction of a diverse array of substituents, making this compound an invaluable scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of its synthesis, core reactivity, and applications for researchers and scientists.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1532-91-8 | [1][2] |
| Molecular Formula | C₉H₆ClN | [1] |
| Molecular Weight | 163.60 g/mol | [1][2] |
| Appearance | Colorless to pale yellow crystalline solid | [1][3] |
| Melting Point | 27.5-29.5 °C | |
| Boiling Point | 130-132 °C (at 9 Torr) | |
| Density | 1.225 g/cm³ (at 21 °C) | |
| Solubility | Soluble in organic solvents such as ethanol, benzene, and dimethylformamide. | [3] |
| SMILES | C1=CC=C2C(=C1)C=NC=C2Cl | [1][2] |
| InChI Key | LBEQEEIDWHKVAR-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most prevalent and industrially scalable synthesis of this compound involves the chlorination of its corresponding keto-analogue, 4-isoquinolinone (also known as isoquinol-4-one). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group of the enol tautomer into a chloro group.
The causality behind this choice of reagent is twofold: POCl₃ is highly effective for the deoxygenative chlorination of heteroaromatic ketones and amides, and the reaction byproducts are volatile, simplifying purification. The mechanism proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: Chlorination of 4-Isoquinolinone
This protocol is based on well-established procedures for the chlorination of analogous heterocyclic ketones.[4][5]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isoquinolinone (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is typically performed with POCl₃ serving as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 107 °C) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, slowly pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a base, such as 5N sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (~8-9). This will precipitate the crude product.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of its C-Cl bond, which is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide.[6] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position, which is critical for developing analogues in medicinal chemistry.[7][8][9]
The choice of a palladium(0) catalyst, a suitable ligand, and a base is critical for success. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting.[6][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up & Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13] Using this compound, a wide variety of primary and secondary amines can be coupled to generate a library of 4-aminoisoquinoline derivatives. The key to this reaction is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that facilitate both the oxidative addition and the final reductive elimination steps.[13][14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2 equiv.).
-
Reagents: Add this compound (1 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 90-110 °C for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the isoquinoline ring system facilitates direct nucleophilic aromatic substitution (SNAr) at the C4 position.[1] This pathway allows for the introduction of various heteroatom nucleophiles, such as amines, alkoxides, and thiolates, without the need for a metal catalyst, often under thermal conditions.[15][16][17]
Representative Experimental Protocol: Amination via SNAr
-
Setup: In a sealed tube or pressure vessel, combine this compound (1 equiv.) and the desired amine (2-5 equiv.). Using excess amine can also serve as the base.
-
Solvent (Optional): A high-boiling polar aprotic solvent like DMSO or NMP can be used, but in many cases, the neat amine is sufficient.
-
Reaction: Heat the mixture to 120-150 °C for 6-18 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layers to remove excess amine and purify by column chromatography or crystallization.
Applications in Drug Discovery and Development
This compound is a privileged scaffold in medicinal chemistry. The ability to easily modify the C4 position allows for rapid generation of compound libraries to probe the binding pockets of biological targets. It is commonly employed in the synthesis of:
-
Kinase Inhibitors: The isoquinoline core is a well-known hinge-binding motif for many protein kinases. Derivatives synthesized from this compound are explored as inhibitors for targets in oncology and inflammatory diseases.[18]
-
Receptor Antagonists: By modifying the C4 position, chemists can tune the selectivity and potency of compounds targeting various G-protein coupled receptors (GPCRs) and other cell surface receptors.[18]
-
Antimicrobial Agents: The isoquinoline scaffold is present in many natural alkaloids with antimicrobial properties. Synthetic derivatives are developed as potential new antibiotics or antiviral agents.[18]
Safety and Handling
This compound is a chemical reagent that must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid direct contact and inhalation. Store in a tightly sealed container in a cool, dry place away from direct sunlight.[3]
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, materials science, and organic synthesis, a thorough understanding of the properties and reaction protocols associated with this compound is essential for leveraging its full synthetic potential.
References
- 1. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound [myskinrecipes.com]
The Alchemist's Guide to a Privileged Scaffold: A Technical Deep-Dive into the Synthesis of 4-Chloroisoquinoline
Abstract
The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Among its halogenated derivatives, 4-chloroisoquinoline stands out as a particularly valuable intermediate, prized for its versatile reactivity in cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex molecular architectures.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies to access this critical building block. We will dissect the core methodologies, from the foundational construction of the isoquinoline ring to the targeted introduction of the C4 chlorine substituent, emphasizing the causality behind experimental choices and providing actionable, field-proven protocols.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Late-Stage Chlorination: Construction of the isoquinoline core followed by the selective introduction of a chlorine atom at the C4 position.
-
De Novo Synthesis from Chlorinated Precursors: Building the isoquinoline ring system from starting materials that already contain the requisite chlorine atom.
The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the carbocyclic ring, and scalability considerations. This guide will explore the most prominent and reliable methods within each of these strategic frameworks.
Late-Stage Chlorination Strategies: Modifying the Pre-formed Isoquinoline Core
This approach is attractive due to the commercial availability of isoquinoline and its derivatives. The primary challenge lies in achieving regioselective chlorination at the C4 position, as the isoquinoline ring possesses multiple sites susceptible to electrophilic attack.
Direct C4 Halogenation via a Dearomatization-Rearomatization Cascade
A recently developed and highly effective method for the direct C4 halogenation of isoquinolines involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization.[3][4] This strategy offers excellent site selectivity and good functional group tolerance.
Causality of Experimental Choices:
-
Boc₂O-mediated Dearomatization: The reaction of isoquinoline with di-tert-butyl dicarbonate (Boc₂O) transiently disrupts the aromaticity of the pyridine ring, forming a 1,2-dihydroisoquinoline intermediate. This intermediate is activated for subsequent electrophilic attack.
-
Electrophilic Halogenation: The dearomatized intermediate readily reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) at the C4 position.
-
Acid-Promoted Rearomatization: The addition of an acid facilitates the elimination of the Boc group and restores the aromaticity of the isoquinoline ring system, yielding the desired this compound.
Experimental Protocol: Direct C4 Chlorination of Isoquinoline [3][4]
-
To a solution of isoquinoline (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane), add Boc₂O (1.2 equiv.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dearomatized intermediate.
-
Add N-chlorosuccinimide (NCS) (1.2 equiv.) to the reaction mixture and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, add an acid (e.g., trifluoroacetic acid, TFA) (2.0 equiv.) and stir for an additional 1 hour to promote rearomatization.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chlorination of Isoquinoline N-Oxides
Another powerful strategy involves the N-oxidation of the isoquinoline core, which alters the electronic properties of the ring system and directs subsequent chlorination.
Causality of Experimental Choices:
-
N-Oxidation: The nitrogen atom of the isoquinoline is oxidized (e.g., with m-CPBA or H₂O₂) to form the corresponding N-oxide.[5] This transformation activates the C2 and C4 positions towards nucleophilic attack.
-
Chlorination: The isoquinoline N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or triphenylphosphine in the presence of a chlorine source (e.g., CCl₄ or Cl₃CCN).[6] This results in the regioselective introduction of a chlorine atom, often favoring the C2 or C4 position. Careful optimization of reaction conditions is crucial to maximize the yield of the desired 4-chloro isomer.
Experimental Workflow: Chlorination via N-Oxide
Caption: Workflow for the synthesis of this compound via an N-oxide intermediate.
De Novo Synthesis: Building the Chlorinated Isoquinoline Core
This approach constructs the this compound skeleton from acyclic precursors, offering the advantage of introducing substituents at various positions with high regioselectivity. The classical named reactions for isoquinoline synthesis are the workhorses of this strategy.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a robust method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[7][8][9] To synthesize a 4-chloro-substituted isoquinoline, one would ideally start with a chlorinated benzaldehyde or a chlorinated aminoacetal, though the latter is less common. However, the classical Pomeranz-Fritsch reaction is often limited by harsh reaction conditions and moderate yields.[10]
Logical Relationship: Pomeranz-Fritsch Synthesis
Caption: Logical flow of the Pomeranz-Fritsch isoquinoline synthesis.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[11][12][13] Subsequent dehydrogenation yields the aromatic isoquinoline. To obtain this compound, a starting β-arylethylamide with an appropriately positioned chlorine atom on the aromatic ring would be required.
Causality of Experimental Choices:
-
β-Arylethylamide Formation: A β-phenylethylamine is acylated to form the corresponding amide.
-
Cyclization: The amide is treated with a strong dehydrating Lewis acid. POCl₃ is commonly used and is believed to proceed through a dichlorophosphoryl imine-ester or a nitrilium ion intermediate.[12][14] This intramolecular electrophilic aromatic substitution forms the 3,4-dihydroisoquinoline ring.
-
Dehydrogenation: The resulting dihydroisoquinoline is aromatized, often using a catalyst like palladium on carbon (Pd/C), to furnish the isoquinoline.
Experimental Workflow: Bischler-Napieralski Synthesis
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
An In-depth Technical Guide to the Solubility of 4-Chloroisoquinoline in Organic Solvents
This guide provides a comprehensive exploration of the solubility characteristics of 4-chloroisoquinoline, a critical parameter for its application in organic synthesis, medicinal chemistry, and materials science.[1][2][3] Recognizing the scarcity of consolidated quantitative data, this document emphasizes the fundamental principles governing solubility and provides a robust, field-proven experimental protocol for its precise determination.
Understanding this compound: A Profile
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN.[2][4] It typically presents as a colorless to pale yellow crystalline solid.[1] As a key building block, its utility in the synthesis of pharmaceuticals, such as kinase inhibitors and receptor antagonists, as well as dyes and ligands, is well-established.[1][3] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of its solubility behavior.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₆ClN[2]
-
Appearance: Colorless to pale yellow solid or semi-solid[1][5]
-
Melting Point: Approximately 86-88 °C[1]
-
Structure: A fused ring system comprising a benzene ring and a pyridine ring, with a chlorine substituent at the fourth position.[2]
The presence of the electronegative nitrogen atom in the isoquinoline ring and the chlorine substituent imparts a moderate polarity to the molecule. This structure dictates its interactions with various solvents, forming the basis for predicting and experimentally verifying its solubility.
The Science of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of predicting solubility.[6] It posits that substances with similar polarities are more likely to be miscible or soluble in one another. Organic solvents can be broadly categorized based on their polarity, which provides a logical framework for selecting appropriate solvents for this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents have low dielectric constants and are composed of molecules with minimal charge separation.
Given its moderately polar structure, this compound is expected to exhibit greater solubility in polar aprotic and polar protic solvents compared to non-polar solvents.[1][2]
Caption: Logical framework for predicting solubility based on polarity.
Solubility Profile of this compound
While literature indicates general solubility in some organic solvents, precise quantitative data is not widely published. The following table summarizes the known qualitative information and provides a template for recording experimentally determined values.
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Value (mg/mL) |
| Polar Protic | Ethanol | Soluble[1] | To be determined |
| Methanol | Soluble | To be determined | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] | To be determined |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | To be determined | |
| Acetone | Moderately Soluble | To be determined | |
| Tetrahydrofuran (THF) | Moderately Soluble | To be determined | |
| Non-Polar | Benzene | Soluble[1] | To be determined |
| Toluene | Likely Soluble | To be determined | |
| Hexane | Likely Insoluble | To be determined |
Authoritative Protocol: Isothermal Shake-Flask Method for Solubility Determination
This section details a self-validating, step-by-step protocol for the quantitative determination of this compound solubility, adapted from standard laboratory methodologies.[6] The causality behind each step is explained to ensure scientific rigor and reproducibility.
Safety & Handling
Causality: Ensuring operator safety and data integrity begins with proper chemical handling. This compound is harmful if swallowed and causes skin and serious eye irritation.[5][7] Adherence to the Safety Data Sheet (SDS) is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][8]
-
Ventilation: All operations should be performed in a well-ventilated fume hood.[7]
-
Handling: Avoid direct contact with the skin or inhalation of vapor or dust.[1]
Materials & Reagents
-
This compound (Purity ≥ 95%)[5]
-
Selected Organic Solvents (HPLC or ACS grade)
-
Analytical Balance (± 0.1 mg)
-
Scintillation Vials or Screw-Cap Test Tubes
-
Thermostatic Shaker or Water Bath
-
Syringe Filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric Flasks and Pipettes
-
UV-Vis Spectrophotometer or HPLC system
Experimental Workflow
The following diagram outlines the comprehensive workflow for solubility determination.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
Step 1: Preparation of Standard Solutions & Calibration Curve
-
Causality: A calibration curve is essential for a self-validating system, correlating the analytical signal (e.g., absorbance) directly to concentration. This ensures the accuracy of the final measurement.
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.
-
Analyze each standard using the chosen analytical method (e.g., UV-Vis Spectrophotometry).[9]
-
Plot the analytical response versus concentration. The resulting linear regression (R² > 0.99) is the calibration curve.
Step 2: Preparation of Saturated Solutions
-
Causality: Using an excess of the solid ensures that the solvent becomes fully saturated, representing the maximum amount of solute that can be dissolved under the specified conditions.
-
Add an excess amount of this compound (e.g., 50-100 mg) to a vial containing a precise volume (e.g., 2-5 mL) of the organic solvent. The solid should be clearly visible at the bottom.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
Step 3: Equilibration
-
Causality: The dissolution process requires time to reach a thermodynamic equilibrium. Agitation at a constant temperature ensures the system reaches a stable, saturated state, preventing underestimation of solubility. A period of 24-48 hours is standard for many organic compounds.[6]
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C).
-
Agitate the vials for 24 to 48 hours.
-
After agitation, allow the vials to rest for at least 2 hours to let undissolved solids settle.
Step 4: Sampling and Analysis
-
Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Dilution may be necessary to bring the sample concentration within the linear range of the calibration curve.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step must be done quickly to minimize temperature changes.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards (UV-Vis or HPLC).[9][10]
Step 5: Data Calculation
-
Determine the concentration of the diluted sample using the calibration curve equation.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units, typically mg/mL or mol/L.
Conclusion
While qualitative data suggests this compound is soluble in several common organic solvents, this guide provides the necessary framework and a detailed, authoritative protocol for researchers to obtain the precise quantitative data required for advanced applications. By understanding the underlying principles of polarity and adhering to a rigorous, self-validating experimental workflow, professionals in drug development and chemical synthesis can confidently determine the solubility of this compound, ensuring the efficiency and success of their work.
References
- 1. chembk.com [chembk.com]
- 2. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1532-91-8 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.at [fishersci.at]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Chloroisoquinoline by NMR
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-Chloroisoquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H and ¹³C NMR spectroscopy as applied to this important heterocyclic scaffold. The content is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations that inform spectral interpretation.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its substituted derivatives have shown a range of biological activities, making the precise and unambiguous characterization of its structure paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A thorough understanding of the NMR spectra of this compound is therefore essential for confirming its identity, assessing its purity, and guiding the synthesis of novel derivatives.
This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into the causal factors behind the observed chemical shifts and coupling constants.
Foundational Principles of NMR Spectroscopy for Isoquinoline Systems
The isoquinoline ring system, a bicyclic aromatic heterocycle, presents a unique electronic landscape that influences the magnetic environment of its constituent protons and carbons. The nitrogen atom, being more electronegative than carbon, exerts a significant deshielding effect on the adjacent C1 and C3 atoms and their attached protons. Furthermore, the aromatic ring current induces characteristic chemical shifts for the protons on the carbocyclic ring.
When a substituent, such as a chlorine atom, is introduced at the 4-position, it further perturbs this electronic distribution through inductive and resonance effects. The electron-withdrawing nature of the chlorine atom is expected to deshield the ortho (C3 and C5) and para (C7) positions, leading to downfield shifts in their respective ¹³C and ¹H NMR signals.
¹H NMR Spectroscopic Analysis of this compound
A definitive, peer-reviewed source detailing the complete assignment of the ¹H NMR spectrum of this compound with chemical shifts and coupling constants remains elusive in the readily available literature. However, based on the principles of NMR spectroscopy and analysis of related substituted isoquinolines and 4-chloroquinoline, a predictive analysis can be made. The expected ¹H NMR spectrum would exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm.
Anticipated ¹H NMR Spectral Features:
-
H1 and H3: These protons, being on the pyridine ring and adjacent to the nitrogen atom, are expected to be the most deshielded and appear at the downfield end of the spectrum. The presence of the chlorine atom at C4 will likely influence the chemical shift of H3 more significantly than H1.
-
Protons on the Carbocyclic Ring (H5, H6, H7, H8): These protons will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom, transmitted through the aromatic system.
For comparative purposes, the ¹H NMR spectral data for the isomeric 4-Chloroquinoline shows distinct signals for its aromatic protons, which can provide a useful reference for predicting the spectrum of this compound.[2]
¹³C NMR Spectroscopic Analysis of this compound
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for structural confirmation.
Predicted ¹³C NMR Chemical Shift Assignments:
Based on general knowledge of substituted aromatic systems and available data for related compounds, the following trends in the ¹³C NMR spectrum of this compound are anticipated:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~152 | Deshielded due to proximity to the electronegative nitrogen atom. |
| C3 | ~140 | Deshielded by the adjacent nitrogen atom and the attached chlorine atom. |
| C4 | ~135 | The carbon directly attached to the chlorine atom will experience a significant downfield shift due to the electronegativity of chlorine. |
| C4a | ~128 | Quaternary carbon at the ring junction. |
| C5 | ~127 | Aromatic CH group. |
| C6 | ~130 | Aromatic CH group. |
| C7 | ~128 | Aromatic CH group. |
| C8 | ~129 | Aromatic CH group. |
| C8a | ~136 | Quaternary carbon at the ring junction. |
Note: These are predicted values and may vary from experimental data. The definitive assignments would require experimental verification and two-dimensional NMR experiments such as HSQC and HMBC.
Experimental Protocols for NMR Analysis
To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid interfering signals.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
¹H NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).
-
¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Key Structural and NMR Concepts
To visually represent the structure of this compound and the relationships between its atoms for NMR analysis, the following diagrams are provided.
Figure 1. Molecular structure of this compound with atom numbering.
Figure 2. General workflow for NMR analysis.
Conclusion and Future Outlook
For researchers in drug discovery and development, a robust understanding of the NMR characteristics of this compound is crucial for the synthesis and characterization of novel bioactive molecules. Future work should focus on obtaining and publishing a complete and unambiguously assigned set of ¹H and ¹³C NMR data for this compound, potentially utilizing advanced 2D NMR techniques such as COSY, HSQC, and HMBC, to provide a definitive reference for the scientific community.
References
The Chlorine Atom in 4-Chloroisoquinoline: A Hub of Reactivity for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of bioactive natural products and synthetic compounds. Among its derivatives, 4-chloroisoquinoline stands out as a particularly versatile building block. The chlorine atom at the C4 position is not a mere substituent but an activatable handle, primed for a variety of chemical transformations. This guide provides a deep dive into the reactivity of this pivotal chlorine atom, elucidating the electronic factors that govern its behavior and offering practical insights into its application in key synthetic reactions. We will explore the nuances of nucleophilic aromatic substitution (SNAr) and dissect the mechanisms and applications of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is designed to be a comprehensive resource, blending theoretical principles with actionable protocols to empower chemists in their synthetic endeavors.
The Electronic Landscape of this compound: Why the C4-Position is Activated
The reactivity of the chlorine atom in this compound is a direct consequence of the electronic architecture of the isoquinoline ring system. The presence of the nitrogen atom at position 2 imparts a significant electron-withdrawing effect, polarizing the entire heterocyclic ring. This effect is most pronounced at the α-positions (C1 and C3) and the γ-position (C4) relative to the nitrogen.
The nitrogen atom's electron-withdrawing nature reduces the electron density at the C4 carbon, rendering it electrophilic and susceptible to attack by nucleophiles. This activation is a key feature that distinguishes the reactivity of halo-N-heterocycles from their carbocyclic counterparts like chloronaphthalene.
Furthermore, in the context of nucleophilic aromatic substitution, the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 through resonance, lowering the activation energy of the reaction. This stabilization is a critical factor that facilitates the SNAr mechanism, which is otherwise challenging for unactivated aryl halides.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
Nucleophilic aromatic substitution is a cornerstone of this compound chemistry, providing a direct and often high-yielding route to a wide array of 4-substituted isoquinolines. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanism of SNAr at the C4-Position
The SNAr reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electronegative nitrogen atom. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the isoquinoline ring is restored.
Caption: Generalized SNAr mechanism at the C4-position of this compound.
Key Classes of Nucleophiles and Experimental Considerations
The versatility of the SNAr reaction on this compound allows for the introduction of a wide range of functional groups.
-
Oxygen Nucleophiles (O-Arylation): Alkoxides and phenoxides readily displace the C4-chlorine to form ethers. These reactions are typically performed in the presence of a base such as sodium hydride (for alcohols) or potassium carbonate (for phenols) in a polar aprotic solvent like DMF or DMSO.
-
Nitrogen Nucleophiles (N-Arylation): Primary and secondary amines, including anilines and aliphatic amines, are excellent nucleophiles for this transformation, leading to the synthesis of 4-aminoisoquinolines. These reactions are often carried out in a polar solvent, and a base may be required to neutralize the HCl generated. For less nucleophilic amines, harsher conditions or catalysis may be necessary.
-
Sulfur Nucleophiles (S-Arylation): Thiolates are potent nucleophiles and react smoothly with this compound to yield 4-thioethers. The corresponding thiol is typically deprotonated with a base like sodium ethoxide to generate the nucleophilic thiolate in situ.
Representative Experimental Protocol: Synthesis of 4-Phenoxyisoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenol (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
While SNAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of aryl halides, and this compound is an excellent substrate for these transformations. These methods offer access to a broader range of substituents, particularly for the formation of C-C and C-N bonds with high functional group tolerance.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or its ester.
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Experimental Considerations: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. For less reactive aryl chlorides like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required to facilitate the oxidative addition and reductive elimination steps.[1] A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently employed.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction to 80-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines.[2][3] It offers a broader substrate scope and milder conditions compared to traditional methods for N-arylation.
Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the this compound to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 4-aminoisoquinoline and regenerate the Pd(0) catalyst.[3]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Considerations: The choice of ligand is critical for successful Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., BrettPhos, RuPhos) are highly effective.[4] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The reaction is usually carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 4-alkynylisoquinolines.[5][6]
Mechanism: The reaction is typically co-catalyzed by palladium and copper. The palladium cycle involves oxidative addition of the this compound to Pd(0). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination from the resulting palladium complex affords the product and regenerates the Pd(0) catalyst.[6]
Experimental Considerations: A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt, often CuI.[7] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere.
Comparative Data on the Reactivity of the C4-Chlorine
The following tables provide representative data, drawn from literature on chloroquinolines and related heterocycles, to guide experimental design. Yields are highly substrate and condition dependent.
Table 1: Representative Yields for SNAr Reactions
| Nucleophile | Reagent Example | Conditions | Representative Yield (%) |
| O-Nucleophile | Phenol, K₂CO₃ | DMF, 120 °C | Good |
| N-Nucleophile | Aniline, Et₃N | Ethanol, Reflux | Good to Excellent |
| S-Nucleophile | Thiophenol, NaOEt | Ethanol, Reflux | Good |
Data adapted from analogous reactions with 4-chloroquinolines.[8]
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | - | Et₃N | THF/Et₃N | RT - 60 |
Conclusion
The chlorine atom in this compound is a key functional handle that unlocks a vast chemical space for the synthesis of novel and complex molecules. Its reactivity, governed by the electronic properties of the isoquinoline ring, makes it an excellent substrate for both nucleophilic aromatic substitution and a suite of powerful palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can leverage the C4-Cl bond to construct diverse libraries of isoquinoline derivatives for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource, providing both the theoretical framework and practical starting points for the effective utilization of this versatile synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
4-Chloroisoquinoline: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic bioactive molecules, marking it as a "privileged scaffold" in medicinal chemistry.[1] Among its derivatives, 4-Chloroisoquinoline stands out as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, core reactivity, and burgeoning applications across diverse therapeutic areas including oncology, neurodegenerative disorders, and infectious diseases. We will explore the causality behind its utility as a synthetic intermediate, present detailed experimental workflows, and map its role in modulating key biological pathways, offering researchers and drug development professionals a robust framework for leveraging this potent scaffold in their discovery programs.
Introduction to this compound: The Asset of Asymmetry and Reactivity
This compound is a heterocyclic aromatic organic compound with the molecular formula C₉H₆ClN.[2][3] It consists of a fused benzene and pyridine ring system, characteristic of the isoquinoline core, with a chlorine atom substituted at the C4 position.[2] This substitution is critical; it imparts specific reactivity to the molecule that medicinal chemists can exploit for targeted derivatization.
Typically appearing as a pale yellow to light brown solid, this compound serves as a foundational intermediate in the synthesis of more complex, biologically active molecules.[2][4] Its utility stems from the electron-withdrawing nature of the ring nitrogen and the chlorine substituent, which activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions.[2][5] This predictable reactivity allows for the strategic introduction of a wide array of functional groups, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
Physicochemical Properties
A clear understanding of a scaffold's physical and chemical properties is fundamental to its application in drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN | PubChem[3] |
| Molecular Weight | 163.60 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow crystalline solid | ChemBK[4] |
| Melting Point | 27.5-29.5 °C | ChemBK[4] |
| Boiling Point | 130-132 °C (at 9 Torr) | ChemBK[4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, benzene, DMF) | ChemBK[4] |
| pKa | 3.30 ± 0.10 (Predicted) | ChemBK[4] |
Core Reactivity: The Gateway to Chemical Diversity
The primary value of this compound in medicinal chemistry lies in the reactivity of the C-Cl bond. The chlorine atom at the 4-position is an excellent leaving group in nucleophilic aromatic substitution reactions, providing a reliable handle for molecular elaboration. This allows for the coupling of various amines, alcohols, thiols, and other nucleophiles to the isoquinoline core.
Furthermore, this compound is an ideal substrate for modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6] These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, dramatically expanding the accessible chemical diversity from this single starting material.
Caption: Synthetic utility of this compound as a versatile chemical intermediate.
Applications in Oncology: Targeting Uncontrolled Cell Proliferation
The quinoline and isoquinoline scaffolds are integral to many approved anticancer agents, particularly kinase inhibitors.[7][8] this compound provides a robust starting point for the development of novel compounds targeting the signaling pathways that drive cancer cell growth and survival.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] The rigid, heterocyclic isoquinoline system can effectively mimic the adenine moiety of ATP, allowing derivatives to function as competitive inhibitors at the ATP-binding site of various kinases.[7] The 4-position is a key vector for introducing substituents that can interact with specific amino acid residues within the kinase domain, thereby conferring potency and selectivity. While much of the literature focuses on the quinazoline or quinoline core, the principles are directly translatable to isoquinoline-based inhibitors.[9][10]
For example, derivatives of the related 6-chloroquinoline scaffold have been shown to inhibit key oncogenic pathways like PI3K/Akt/mTOR and EGFR signaling.[7] The development of this compound-based libraries allows for the exploration of novel chemical space to identify inhibitors with improved profiles against both wild-type and drug-resistant mutant kinases.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.
Antiproliferative Agents
Beyond kinase inhibition, derivatives of chloro-substituted quinolines and isoquinolines have demonstrated broad cytotoxic activity against various cancer cell lines.[11][12] For instance, studies on 7-chloro-4-aminoquinoline hybrids have shown potent antiproliferative effects, inducing apoptosis and cell cycle arrest.[13] The this compound scaffold can be used to generate novel compounds that interfere with DNA/RNA synthesis or induce programmed cell death, providing alternative mechanisms for cancer therapy.[11]
Applications in Neurodegenerative Diseases: A Neuroprotective Scaffold
Chronic neuroinflammation and protein misfolding are central to the pathology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[14][15] Chloroquinoline-based structures have emerged as promising modulators of these processes.
Parkinson's Disease and NR4A2 (Nurr1) Agonism
The nuclear receptor NR4A2 (also known as Nurr1) is a critical transcription factor for the development and maintenance of midbrain dopaminergic neurons, the population of cells that is progressively lost in Parkinson's disease.[14] NR4A2 has a dual neuroprotective function: it activates genes essential for dopamine neuron function while simultaneously repressing pro-inflammatory genes in glial cells (microglia and astrocytes).[14]
Intriguingly, research has identified that compounds sharing a 4-amino-7-chloroquinoline scaffold can act as potent agonists of NR4A2, enhancing both its transcriptional activation and repression functions.[14][16] This provides a compelling rationale for synthesizing and screening 4-aminoisoquinoline libraries derived from this compound to identify novel and more potent therapeutic candidates for Parkinson's disease.
Caption: Dual neuroprotective mechanism of NR4A2 agonism in Parkinson's disease.
Alzheimer's Disease and Antioxidant Properties
Oxidative stress is another key factor in neurodegeneration. A study on 4-phenyltellanyl-7-chloroquinoline (TQ), an organochalcogen compound, highlighted its significant antioxidant potential.[17] However, the parent compound suffered from low aqueous solubility and toxicity. To overcome this, researchers successfully encapsulated TQ in polymeric nanocapsules, which improved its bioavailability and mitigated memory impairment in animal models of Alzheimer's disease without causing hepatotoxicity.[17] This demonstrates a powerful strategy: using the this compound scaffold to build potent agents and then employing drug delivery technologies to optimize their therapeutic window.
Applications in Infectious Diseases
The 4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone of antimalarial therapy for decades.[14] This historical success provides a strong foundation for exploring this compound derivatives as potential agents against a range of pathogens.
Its structure can be leveraged to develop novel compounds targeting central nervous system disorders and antimicrobial agents.[6] The ability to readily perform cross-coupling reactions and other substitutions allows for the creation of complex heterocyclic systems designed to interact with specific viral or bacterial proteins.[6] For example, isoquinoline alkaloids have been investigated for activity against coronaviruses, suggesting that synthetic derivatives could be effective at early stages of viral infection.[18][19]
Experimental Protocols: From Synthesis to Biological Evaluation
To translate the potential of this compound into tangible drug candidates, robust and reproducible experimental workflows are essential.
Protocol: Suzuki-Miyaura Cross-Coupling for 4-Arylisoquinoline Synthesis
This protocol describes a general method for creating a C-C bond at the 4-position of the isoquinoline core, a key step in generating chemical diversity.
Objective: To synthesize 4-(4-methoxyphenyl)isoquinoline from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (4:1 solvent mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(4-methoxyphenyl)isoquinoline.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of newly synthesized compounds against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting point for the rational design of next-generation therapeutics. Its predictable reactivity and the proven biological relevance of the isoquinoline scaffold make it an exceptionally attractive tool for medicinal chemists.
Future research will likely focus on:
-
Developing Novel Coupling Methodologies: Expanding the toolkit of reactions to further diversify the accessible chemical space.
-
Structure-Based Drug Design: Using computational modeling and X-ray crystallography to design derivatives that target specific protein pockets with high affinity and selectivity.[8]
-
Fragment-Based Screening: Employing this compound as a core fragment to build potent inhibitors from smaller, high-affinity binders.
-
Targeting Drug Resistance: Systematically modifying the scaffold to overcome known resistance mechanisms, particularly in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taking aim at neurodegenerative diseases | Drug Discovery News [drugdiscoverynews.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
The Strategic Synthesis of 4-Chloroisoquinoline: A Technical Guide for Chemical Architects
For the discerning researcher in drug development and synthetic chemistry, the isoquinoline scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Among its many derivatives, 4-chloroisoquinoline stands out as a strategic building block, a versatile intermediate primed for diverse functionalization. Its importance lies not in its own biological activity, but in the latent potential held within its carbon-chlorine bond—a gateway to a vast chemical space of novel therapeutic agents. This guide provides an in-depth exploration of the discovery, historical evolution, and core synthetic methodologies for obtaining this pivotal precursor, offering both foundational knowledge and actionable protocols for the modern medicinal chemist.
The Dawn of Isoquinoline Chemistry and the Emergence of a Key Intermediate
The story of this compound is intrinsically linked to the broader history of isoquinoline chemistry, which began with its isolation from coal tar in 1885.[1] Early pioneers of heterocyclic chemistry laid the groundwork for the construction of the isoquinoline core through now-classical named reactions. While a singular "discovery" paper for this compound remains elusive in the annals of early chemical literature, its synthesis logically followed the development of methods to functionalize the isoquinoline nucleus. The work of chemists like Siegmund Gabriel and James Colman on the rearrangement of phthalimido esters to form substituted isoquinolines, first described in 1900, provided access to key precursors such as 4-hydroxyisoquinolines.[2] The subsequent conversion of this hydroxyl group to a chlorine atom, a common transformation in heterocyclic chemistry, would have been a logical step for chemists of the era seeking to explore the reactivity of the isoquinoline scaffold. The research of F. W. Bergstrom and J. H. Rodda in 1940 on 4-substituted isoquinolines represents some of the early systematic investigations into the chemistry of this position on the isoquinoline ring.[3]
The primary impetus for the synthesis of this compound has always been its utility as a synthetic intermediate. The chlorine atom at the 4-position is a versatile leaving group, readily displaced by a variety of nucleophiles, or engaged in cross-coupling reactions. This allows for the introduction of diverse functionalities, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Core Synthetic Strategies for this compound
The synthesis of this compound is dominated by a few robust and well-established methodologies. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
The Gabriel-Colman Rearrangement and Subsequent Chlorination: A Foundational Pathway
One of the most classical and reliable routes to this compound begins with the synthesis of its precursor, 4-hydroxyisoquinoline, via the Gabriel-Colman rearrangement.[2] This reaction involves the base-catalyzed rearrangement of a phthalimido ester to form the 4-hydroxyisoquinoline core. The subsequent chlorination of the hydroxyl group is then typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Two-Step Synthesis of this compound via Gabriel-Colman Rearrangement and Chlorination
Step 1: Synthesis of 4-Hydroxyisoquinoline (via Gabriel-Colman Rearrangement)
-
Enolate Formation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add N-phthalimidoglycine ethyl ester.
-
Rearrangement: Heat the mixture under reflux. The strong base induces an intramolecular condensation and rearrangement to form the sodium salt of 4-hydroxyisoquinoline-1-carboxylate.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate 4-hydroxyisoquinoline-1-carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry. Heat the carboxylic acid derivative at its melting point to effect decarboxylation, yielding 4-hydroxyisoquinoline.
Step 2: Chlorination of 4-Hydroxyisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-hydroxyisoquinoline.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). The POCl₃ can serve as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
The Vilsmeier-Haack Reaction: A More Direct Approach
The Vilsmeier-Haack reaction offers a more direct route to chloro-substituted isoquinolines, often starting from N-arylacetamides. This reaction utilizes the Vilsmeier reagent, typically a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to effect a cyclization and chlorination in a single pot. While powerful, this method's regioselectivity can be influenced by the substitution pattern on the starting aniline derivative.
Experimental Protocol: Synthesis of a this compound Derivative via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with stirring.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add the corresponding N-arylacetamide.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 60-90 °C for several hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base. The precipitated crude product is then collected by filtration, washed, and purified as described previously.
The Sandmeyer Reaction: A Classical Transformation
For cases where 4-aminoisoquinoline is readily available, the Sandmeyer reaction provides a classical and effective method for the introduction of a chlorine atom at the 4-position. This two-step process involves the diazotization of the amino group followed by a copper(I)-catalyzed displacement with a chloride source.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 4-Aminoisoquinoline
-
Acidic Solution: Dissolve 4-aminoisoquinoline in a cold aqueous solution of a strong mineral acid (e.g., HCl).
-
Nitrite Addition: Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
Diazonium Salt Formation: Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
Step 2: Copper-Catalyzed Chlorination
-
Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Displacement Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Completion and Isolation: After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt. The product can then be isolated by extraction and purified.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Gabriel-Colman & Chlorination | N-Phthalimidoglycine ethyl ester | NaOEt, POCl₃ | Reliable, good yields, well-established | Multi-step, requires preparation of precursor |
| Vilsmeier-Haack Reaction | N-Arylacetamide | POCl₃, DMF | More direct, one-pot | Regioselectivity can be an issue |
| Sandmeyer Reaction | 4-Aminoisoquinoline | NaNO₂, HCl, CuCl | Classical, effective for amino precursors | Requires handling of potentially unstable diazonium salts |
The Role of this compound in Modern Drug Discovery
The true value of this compound is realized in its application as a versatile chemical intermediate.[2][] Its reactivity allows for the facile introduction of a wide array of substituents at the C4 position, making it an invaluable tool in the construction of compound libraries for high-throughput screening and in the optimization of lead compounds.
Key Applications in Medicinal Chemistry:
-
Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of analogues with modified C4 substituents to probe the ATP-binding pocket of various kinases.
-
Receptor Antagonists: By introducing different functionalities at the C4 position, chemists can modulate the binding affinity and selectivity of isoquinoline-based compounds for a variety of G-protein coupled receptors (GPCRs) and other receptor targets.
-
Antimicrobial and Antiviral Agents: The 4-aminoisoquinoline moiety, readily synthesized from this compound, is a well-known pharmacophore in antimalarial drugs. This highlights the importance of the chloro-precursor in the development of anti-infective agents.
Conclusion
This compound, while not a therapeutic agent in its own right, holds a position of strategic importance in the arsenal of the medicinal chemist. Its synthesis, rooted in the classical transformations of heterocyclic chemistry, has evolved to provide reliable and scalable access to this key building block. Understanding the historical context and the nuances of the primary synthetic routes—the Gabriel-Colman/chlorination sequence, the Vilsmeier-Haack reaction, and the Sandmeyer reaction—empowers researchers to efficiently construct novel isoquinoline-based molecules. As the quest for new and more effective therapeutics continues, the demand for versatile intermediates like this compound will undoubtedly remain a cornerstone of innovative drug discovery.
References
Methodological & Application
Application Notes & Protocols: A Guide to the Suzuki-Miyaura Cross-Coupling of 4-Chloroisoquinoline
Introduction: The Strategic Importance of 4-Arylisoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of aryl groups at the 4-position, in particular, gives rise to a class of molecules with significant therapeutic potential, finding applications in oncology and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for synthesizing these 4-arylisoquinoline derivatives.[3][4]
This guide provides an in-depth protocol and expert insights into the Suzuki-Miyaura coupling of 4-chloroisoquinoline. As an aryl chloride, this substrate presents a greater synthetic challenge than its bromide or iodide counterparts due to the strength and inertness of the C-Cl bond.[5][6] However, with modern palladium catalyst systems, these transformations can be achieved with high efficiency. This document will elucidate the mechanistic underpinnings, detail the critical parameters for optimization, and provide a robust, step-by-step protocol suitable for researchers in drug discovery and chemical synthesis.
Part 1: The Mechanistic Heart of the Reaction
Understanding the "why" behind a protocol begins with the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-defined palladium-based catalytic cycle.[3][7][8] For an unreactive substrate like this compound, every step is critical and must be facilitated by the correct choice of reagents and conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is the most challenging and typically the rate-determining step for aryl chlorides.[3] The higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I requires a highly electron-rich palladium center to facilitate this insertion.[6]
-
Transmetalation : The aryl group from the organoboron species is transferred to the palladium(II) complex. This step is not spontaneous; it requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[9][10]
-
Reductive Elimination : The two organic partners (the isoquinoline and the aryl group) couple and are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Part 2: Parameter Optimization: A Causality-Driven Approach
Success with a challenging substrate like this compound hinges on the rational selection of each reaction component. Simply following a recipe is insufficient; a senior scientist must understand the function of each parameter to troubleshoot and adapt the protocol.
| Parameter | Recommended Choice(s) | Rationale & Expert Insight |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ with ligand; or pre-formed complexes like Pd(dppf)Cl₂, Pd(PPh₃)₄ | The active catalyst is Pd(0). Pd(II) sources like Pd(OAc)₂ are often cheaper and more air-stable but require in-situ reduction, which is usually accomplished by the phosphine ligand.[11] For difficult couplings, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can provide more consistent initiation.[12][13] |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosOthers: PCy₃, P(t-Bu)₃ | This is the most critical parameter for aryl chlorides. The C-Cl bond requires a highly active catalyst for oxidative addition. Bulky, electron-rich phosphine ligands (like the Buchwald portfolio) are essential because they increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond. Their steric bulk also accelerates the final reductive elimination step.[9][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base's primary role is to activate the boronic acid, forming a more reactive boronate complex for transmetalation.[9][10] K₃PO₄ and Cs₂CO₃ are strong, effective bases for challenging couplings. Ensure the base is finely powdered and anhydrous, as clumps reduce surface area and water can interfere with certain catalyst systems.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A polar aprotic solvent is needed to dissolve the organic components. A small amount of water is often crucial as a co-solvent to dissolve the inorganic base, facilitating its interaction with the boronic acid.[7][10] Rigorous degassing of the solvent (e.g., by sparging with argon for 15-30 minutes) is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Boronic Acid | Arylboronic Acid or Arylboronic Ester (e.g., pinacol ester) | Use a slight excess (1.1–1.5 equivalents) to drive the reaction to completion. Boronic acids are susceptible to protodeboronation (replacement of the boron group with hydrogen), especially at high temperatures. If this is a problem, using a more stable boronic ester can be an effective solution.[14] |
| Temperature | 80–110 °C | Higher temperatures are generally required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[7] The reaction should always be monitored by TLC or LC-MS to track the consumption of the starting material and avoid unnecessary heating that could lead to side reactions. |
Part 3: Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
Reactants : this compound (1.0 eq), Arylboronic acid (1.2 eq)
-
Catalyst System : Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
-
Base : K₃PO₄ (2.0 eq), finely powdered and dried
-
Solvents : 1,4-Dioxane and Water, degassed
-
Equipment : Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer hotplate, inert atmosphere line (Argon or Nitrogen), syringes, and needles.
Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Flask Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).
-
Inerting the System : Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent catalyst decomposition.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction Execution : Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS every few hours until the this compound starting material has been consumed (typically 8-24 hours).
-
Work-up : Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Separate the organic layer.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylisoquinoline product.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was oxidized; poor quality precatalyst.2. Inefficient Ligand: Ligand is not electron-rich enough for C-Cl activation.3. Poor Base Quality: Base is hydrated or not finely powdered. | 1. Ensure rigorous degassing of solvents and use a fresh bottle of catalyst. Consider a pre-formed Pd(0) source like Pd(PPh₃)₄.[11]2. Switch to a more electron-rich and bulky ligand from the Buchwald family (e.g., XPhos, RuPhos).[11]3. Use a fresh bottle of anhydrous base, grind it into a fine powder, and dry it in an oven before use. |
| Protodeboronation Side Product | The boronic acid is unstable under the reaction conditions (heat, base). | Use a milder base if possible (e.g., K₂CO₃). Use the boronic acid as its more stable pinacol ester derivative. Minimize reaction time by carefully monitoring for completion.[14] |
| Dehalogenation Side Product | The aryl halide is reduced instead of coupled. This can be caused by trace water or other proton sources reacting with a palladium-hydride intermediate. | Ensure all reagents and solvents are anhydrous. A thoroughly inert atmosphere helps minimize pathways that form palladium hydrides.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture can promote the oxidative self-coupling of the boronic acid. | Improve the degassing procedure for solvents (e.g., freeze-pump-thaw cycles for very sensitive reactions) and ensure the flask is leak-proof. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation that requires careful attention to detail for success. The inert nature of the C-Cl bond necessitates the use of modern, highly active catalyst systems characterized by bulky, electron-rich phosphine ligands. By understanding the mechanistic roles of the catalyst, ligand, base, and solvent, researchers can rationally design, execute, and troubleshoot this reaction to efficiently generate diverse libraries of 4-arylisoquinolines for applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. proprogressio.hu [proprogressio.hu]
- 14. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals. [1][2][3]Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [2][4]Functionalization of the isoquinoline ring is a cornerstone of medicinal chemistry, and the C4 position, in particular, has been identified as a critical site for modulating biological activity, especially in the development of antimalarial agents. [5] 4-Chloroisoquinoline serves as a versatile and highly valuable intermediate for introducing diverse functionalities at this key position. [6]Its reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction class for modifying electron-deficient aromatic systems. [7][8]This guide provides a detailed exploration of the SNAr mechanism as it applies to this compound and delivers robust, field-proven protocols for its reaction with various nucleophiles, tailored for professionals in drug discovery and organic synthesis.
The SNAr Mechanism on this compound: An Electron-Deficient System
Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. [9]However, the presence of the electronegative nitrogen atom in the isoquinoline ring system withdraws electron density, particularly from the C4 position, rendering it susceptible to nucleophilic attack. This electronic deficit is the driving force for the SNAr reaction. [10][11] The reaction proceeds via a two-step addition-elimination mechanism: [11][12]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [7][13]The negative charge is delocalized across the ring system and onto the nitrogen atom, which is crucial for stabilizing this high-energy intermediate. [13]2. Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the 4-substituted isoquinoline product. [7][11] The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction. [7]
Visualizing the Mechanism
Caption: General SNAr mechanism on this compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with common classes of nucleophiles. These are designed as robust starting points, and optimization may be required for specific substrates.
General Laboratory Safety
This compound is a crystalline solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. [6]Avoid inhalation of dust and direct skin contact. [6]Always consult the Safety Data Sheet (SDS) before use.
Protocol 1: Amination with Primary/Secondary Amines
The synthesis of 4-aminoisoquinolines is a common and vital transformation, as this moiety is present in numerous bioactive molecules, including antimalarial drugs like chloroquine. [14] Materials:
-
This compound
-
Desired primary or secondary amine (e.g., butylamine, morpholine, aniline)
-
Solvent: n-Butanol (n-BuOH), isopropanol (IPA), or Dimethyl sulfoxide (DMSO)
-
Base (optional, if using an amine salt): Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure (Conventional Heating):
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., n-BuOH) to create a 0.2-0.5 M solution.
-
Add the amine nucleophile (1.1-2.0 eq). For less reactive amines, or to drive the reaction to completion, a larger excess may be used. [14]4. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq) to liberate the free amine. [15]5. Equip the flask with a reflux condenser and heat the mixture to 90-120°C. [15]The optimal temperature will depend on the reactivity of the amine and the boiling point of the solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-24 hours. [10]7. Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid. [15] * Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. [15]9. Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-aminoisoquinoline derivative. [15]
-
Protocol 2: Reaction with O-Nucleophiles (Alcohols & Phenols)
The introduction of alkoxy or aryloxy groups can significantly alter the pharmacokinetic properties of a molecule. While direct SNAr with alcohols can be challenging, the use of their corresponding alkoxides (generated in situ) is highly effective.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) or Phenol
-
Strong Base: Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.2 eq) and anhydrous solvent (e.g., THF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring alkoxide/phenoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 50-80°C as needed.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to 0°C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Reaction with S-Nucleophiles (Thiols)
Thioethers are important functionalities in many pharmaceutical compounds. Thiols are generally excellent nucleophiles and react readily with this compound. [16][17][18] Materials:
-
This compound
-
Thiol or Thiophenol
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Solvent: DMF, Acetonitrile (MeCN), or Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the thiol (1.1 eq), and the base (e.g., K₂CO₃, 1.5 eq).
-
Add the solvent (e.g., DMF) to create a 0.2-0.5 M solution.
-
Stir the mixture at room temperature or heat gently (40-60°C) if necessary. Thiols are typically very reactive, and reactions are often complete within 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr on this compound, providing a comparative overview for experimental design.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) | Ref. |
| Nitrogen | Aniline | n-BuOH | None | 100-120 | 4-18 | [19] |
| Aliphatic Amine | IPA / DMSO | K₂CO₃ / DIPEA | 90-100 | 12-24 | [10][15] | |
| Oxygen | Phenol | DMF / THF | NaH / KOt-Bu | 25-80 | 2-12 | [20][21] |
| Methanol | THF | NaH | 25-60 | 3-10 | [20][21] | |
| Sulfur | Thiophenol | DMF | K₂CO₃ | 25-60 | 1-6 | [16][22] |
Advanced Methodologies: Palladium-Catalyzed C-N Coupling
While SNAr is highly effective, certain unreactive or sterically hindered amines may require alternative methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for forming C-N bonds and can be applied to challenging substrates. [23][24][25] This reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the product and regenerate the catalyst. [26]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium Precatalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂
-
Phosphine Ligand: e.g., Xantphos, BINAP, or a Buchwald ligand (e.g., BrettPhos) [27][28]* Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) [28][29]* Anhydrous, Degassed Solvent: Toluene or Dioxane [29] Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq relative to Pd), and base (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the mixture to 80-110°C. Microwave irradiation can also be employed to accelerate the reaction. [29]6. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. [29] * Wash the filtrate with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel chemical entities in drug discovery and development. The nucleophilic aromatic substitution reaction provides a direct and efficient route to a wide array of 4-substituted isoquinolines. By understanding the underlying SNAr mechanism and employing the robust protocols detailed in this guide—from conventional heating to modern palladium-catalyzed methods—researchers can confidently and effectively access these valuable compounds. The choice of methodology will depend on the nucleophile's reactivity and the substrate's complexity, but the principles and procedures outlined here offer a comprehensive toolkit for success.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chembk.com [chembk.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]
- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vanderbilt.edu [vanderbilt.edu]
- 21. scribd.com [scribd.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jk-sci.com [jk-sci.com]
- 27. organic-synthesis.com [organic-synthesis.com]
- 28. uwindsor.ca [uwindsor.ca]
- 29. Buchwald Hartwig Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloroisoquinoline
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition
The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds, including numerous natural alkaloids and clinically approved drugs.[1][2] Its rigid structure provides an ideal platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with the ATP-binding pocket of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[4][5]
4-Chloroisoquinoline is a versatile and highly valuable starting material for the synthesis of a diverse array of kinase inhibitors. The chlorine atom at the C4 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various aryl, heteroaryl, and amino substituents.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound to construct novel kinase inhibitors, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Core Synthetic Strategies: Building Complexity from a Simple Core
The C4 position of the isoquinoline ring is often directed towards the solvent-exposed region of the kinase ATP-binding site. Modification at this position is a proven strategy for tuning inhibitor selectivity and improving physicochemical properties. The two most powerful and widely adopted methods for functionalizing the C4 position of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6][7] It is a cornerstone of modern medicinal chemistry due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[8][9]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ and a phosphine ligand is common. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl chlorides like this compound, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[10]
-
Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence reaction kinetics and prevent side reactions.[11]
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.[11] Anhydrous conditions can also be employed with specific catalyst systems.[12]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related chloro-aza-heterocycles.[10][12] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The final concentration of this compound should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 4-arylisoquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Efficient for cross-coupling of heteroaryl chlorides.[12] |
| Base | K₂CO₃ | Common, effective base for Suzuki reactions.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Standard solvent system for solubility of reagents.[13] |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalyst turnover. |
| Equivalents | 1.2 eq. Boronic Acid | Ensures complete consumption of the limiting reagent. |
II. Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14] This reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores in many kinase inhibitors, often serving as the "hinge-binding" motif that mimics the adenine portion of ATP.[15][16]
-
Catalyst System: The catalyst system is paramount and typically consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos).[17] These advanced ligands promote the challenging reductive elimination step to form the C-N bond and prevent catalyst decomposition.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[16]
Caption: Generalized workflow for Buchwald-Hartwig amination.
This generalized protocol is based on established methods for the amination of halo-aza-heterocycles.[16] Optimization of the ligand, base, and temperature is often necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Standard laboratory equipment for inert atmosphere chemistry (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration of this compound should be approximately 0.1 M.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 4-(amino)isoquinoline derivative.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A robust system for C-N coupling with heteroaryl chlorides. |
| Base | NaOtBu | Strong, non-nucleophilic base suitable for a wide range of amines.[16] |
| Solvent | Toluene | High-boiling, aprotic solvent standard for this reaction. |
| Temperature | 100-110 °C | Necessary for efficient catalyst turnover. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to protect the Pd(0) catalyst and strong base from oxygen and moisture. |
Application in Kinase Inhibitor Design: A Structural Perspective
The 4-substituted isoquinolines synthesized via these methods can effectively target the ATP-binding site of various kinases. The isoquinoline nitrogen can act as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase, a critical interaction for potent inhibition.[3]
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
For instance, in the RAF-MEK-ERK pathway, a key signaling cascade in many cancers, inhibitors often bind to the ATP pocket of RAF kinases. A 4-arylisoquinoline, synthesized via a Suzuki reaction, can position the aryl group in a hydrophobic pocket of the kinase, while the isoquinoline core engages the hinge, leading to potent and selective inhibition. Similarly, a 4-aminoisoquinoline from a Buchwald-Hartwig reaction can introduce additional hydrogen bonding interactions, further enhancing binding affinity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and modular strategies for its functionalization at the C4 position. By understanding the principles behind these reactions and carefully selecting reagents and conditions, researchers can efficiently generate diverse libraries of 4-substituted isoquinolines for screening and lead optimization in drug discovery programs targeting the kinome. The protocols and workflows detailed in this guide offer a solid, field-proven foundation for these synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloroisoquinoline Derivatives with Anticancer Activity
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, 4-chloroisoquinoline derivatives have emerged as a promising class of agents with potent anticancer activity. The strategic placement of a chlorine atom at the 4-position provides a reactive handle for synthetic elaboration, allowing for the systematic modification of the molecule to optimize its pharmacological properties. This reactivity, coupled with the inherent ability of the isoquinoline ring system to interact with various biological targets, has made these derivatives a focal point in the development of novel cancer therapeutics.[1][2][3]
These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA synthesis and repair pathways.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic characterization of this compound derivatives as potential anticancer agents.
I. Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound derivatives typically involves a multi-step process, starting from readily available precursors. The this compound core serves as a key intermediate, which can then be further functionalized to generate a library of diverse analogs.[7][8]
Protocol 1: General Synthesis of 4-Amino-Substituted Isoquinoline Derivatives
This protocol outlines a general method for the synthesis of 4-aminoisoquinoline derivatives, a common class of compounds exhibiting significant anticancer activity. The key step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with a suitable amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Solvent (e.g., ethanol, isopropanol, or DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the desired 4-aminoisoquinoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[7]
II. In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized this compound derivatives is typically performed using in vitro cell-based assays. These assays provide valuable information on the cytotoxicity and antiproliferative effects of the compounds against a panel of cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)[5][7][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[4][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative X | MCF-7 | 5.2 |
| Derivative Y | A549 | 2.8 |
| Derivative Z | HCT116 | 7.1 |
Table 1: Example of IC₅₀ values for this compound derivatives against various cancer cell lines.
III. Elucidation of the Mechanism of Action
Understanding the mechanism by which this compound derivatives exert their anticancer effects is crucial for their further development. Common mechanisms include the inhibition of key signaling pathways, induction of apoptosis, and interference with DNA replication.
A. Kinase Inhibition
Many quinoline and isoquinoline derivatives have been identified as potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[5][6][12][13]
Workflow for Kinase Inhibition Studies:
Caption: Workflow for identifying and validating kinase inhibition by this compound derivatives.
Protocol 3: Western Blot Analysis for Kinase Pathway Inhibition
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of a target kinase.
Materials:
-
Cancer cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated and total proteins.
B. Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[4]
Signaling Pathway for Apoptosis Induction:
Caption: Simplified signaling pathway for apoptosis induced by this compound derivatives.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
C. Topoisomerase Inhibition
Some quinoline and isoquinoline analogs have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and transcription.[14][15][16][17][18][19]
Protocol 5: Topoisomerase I/II Relaxation Assay
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or II.
Materials:
-
Supercoiled plasmid DNA
-
Human topoisomerase I or IIα
-
Assay buffer
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add topoisomerase I or IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
IV. In Vivo Evaluation of Anticancer Efficacy
Promising this compound derivatives identified from in vitro screening should be further evaluated in preclinical animal models to assess their in vivo efficacy and toxicity.[20][21]
Protocol 6: Xenograft Tumor Model in Immunocompromised Mice
This is a widely used in vivo model where human cancer cells are implanted into immunocompromised mice.[20][21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the compound.
Experimental Workflow for In Vivo Studies:
Caption: A typical workflow for evaluating the in vivo anticancer efficacy of this compound derivatives.
V. Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of these promising compounds. Future research in this area should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring novel drug delivery strategies to improve the therapeutic index of these agents. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their successful translation into clinical practice.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloroisoquinoline
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-chloroisoquinoline. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals.[1] The ability to functionalize this core, particularly at the C4 position, via robust carbon-carbon and carbon-nitrogen bond-forming reactions is of paramount importance. This document focuses on the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with an emphasis on activating the relatively inert C-Cl bond through modern catalyst systems. We delve into the mechanistic rationale behind component selection and provide step-by-step, field-proven protocols to empower scientists in their synthetic endeavors.
Strategic Overview: The Isoquinoline Core and the Challenge of Aryl Chlorides
The isoquinoline motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse therapeutic applications. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the precise and efficient formation of C-C and C-N bonds.[2][3]
However, the use of aryl chlorides, such as this compound, as electrophilic partners presents a significant challenge compared to their bromide or iodide counterparts. The strength of the C-Cl bond makes the initial, rate-limiting oxidative addition step to the Pd(0) center kinetically unfavorable with traditional catalysts.[4] The breakthrough in this area came with the development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) and N-heterocyclic carbenes (NHCs).[4][5][6] These ligands increase the electron density on the palladium center, enhancing its nucleophilicity and lowering the activation energy for C-Cl bond cleavage, thus making these challenging couplings feasible and efficient.[4]
The General Catalytic Cycle
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which consists of three fundamental steps:[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation (or equivalent): The nucleophilic partner (e.g., organoboron, amine, or organocopper) exchanges its organic group onto the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[2][7]
Caption: The canonical Pd(0)/Pd(II) catalytic cycle.
Application Protocol: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 4-arylisoquinolines. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields with the unreactive this compound substrate.[8]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the efficient coupling of aryl chlorides.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), powdered and anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed (to make a ~0.2 M solution)
Experimental Workflow:
Caption: General laboratory workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is completely consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-arylisoquinoline.
Data Summary: Suzuki-Miyaura Reaction Scope
| Entry | Arylboronic Acid Partner | Catalyst System (mol%) | Temp (°C) | Time (h) | Typical Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos (2%) | 80 | 12 | >90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2%) | 80 | 12 | >95% |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos (5%) | 100 | 18 | ~85% |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂/SPhos (5%) | 100 | 24 | ~70% |
Yields are approximate and may vary based on specific reaction scale and purity of reagents.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to synthesize 4-aminoisoquinolines, which are valuable pharmacophores. This reaction is highly sensitive to the choice of ligand, base, and solvent. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common.[7][10]
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%) or BrettPhos for primary amines
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane, anhydrous and degassed (to make a ~0.1 M solution)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried Schlenk flask.
-
Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent. Allow this to premix for 10-15 minutes.
-
Reagent Addition: To the Schlenk flask containing the base, add this compound. Then add the amine coupling partner.
-
Catalyst Addition: Transfer the premixed catalyst solution to the reaction flask via syringe.
-
Reaction: Seal the flask, remove from the glovebox (if used), and heat in a preheated oil bath at 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction as described in Protocol 2.1. Upon completion, cool the mixture, quench carefully with saturated aqueous NH₄Cl, and proceed with an extractive workup using ethyl acetate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Scope
| Entry | Amine Partner | Ligand (mol%) | Base | Temp (°C) | Typical Yield |
| 1 | Morpholine | XPhos (4%) | NaOtBu | 100 | >90% |
| 2 | Aniline | XPhos (4%) | NaOtBu | 110 | ~80% |
| 3 | Benzylamine | BrettPhos (4%) | NaOtBu | 100 | ~85% |
| 4 | Diethylamine | XPhos (4%) | LHMDS | 90 | ~75% |
Yields are approximate and highly dependent on the purity and steric/electronic nature of the amine.
Catalytic Cycle Visualization: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[10]
Application Protocol: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 4-alkynylisoquinolines by forming a C(sp²)-C(sp) bond.[11] The reaction with aryl chlorides is demanding and often requires higher temperatures and specialized ligands.[12] Both traditional copper-cocatalyzed and modern copper-free conditions can be employed.
Protocol 4.1: General Procedure for Sonogashira Coupling (Copper Co-catalyzed)
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv, serves as base and solvent)
-
Toluene or DMF (optional co-solvent)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent (e.g., Toluene), the amine base (e.g., TEA), and finally the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to 60-100 °C. The reaction is often faster than Suzuki or Buchwald-Hartwig couplings.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, filter through a pad of celite to remove salts, and rinse with ethyl acetate. Concentrate the filtrate.
-
Purification: Perform an extractive workup and purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Scope
| Entry | Alkyne Partner | Catalyst System (mol%) | Temp (°C) | Typical Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (2%/4%) | 80 | ~80% |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI (2%/4%) | 70 | ~85% |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos/CuI (5%/10%/10%) | 100 | ~65% |
Yields are approximate. Copper-free conditions often require more specialized ligands like palladacycles or bulky phosphines.[12]
Catalytic Cycle Visualization: Sonogashira Coupling
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. fiveable.me [fiveable.me]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amination of 4-Chloroisoquinoline
Introduction: The Significance of 4-Aminoisoquinolines in Modern Chemistry
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1] Specifically, the introduction of an amino group at the C4 position unlocks access to a chemical space rich with potential for drug discovery and materials science. 4-Aminoisoquinoline derivatives are key pharmacophores in compounds exhibiting anticancer, antimalarial, and neuroprotective properties. Their synthesis is, therefore, a critical endeavor for researchers in medicinal chemistry and drug development.
This guide provides a detailed exploration of the experimental procedures for the amination of 4-chloroisoquinoline, a readily available starting material. We will delve into the mechanistic underpinnings and practical considerations of the most effective and widely adopted synthetic strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully synthesize 4-aminoisoquinoline derivatives.
Strategic Approaches to C-N Bond Formation on the Isoquinoline Core
The direct displacement of the chloride at the 4-position of the isoquinoline ring presents a robust and versatile strategy for the synthesis of 4-aminoisoquinolines. The choice of method is primarily dictated by the nature of the amine nucleophile and the desired functional group tolerance.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering broad substrate scope and functional group compatibility.[2][3] It is particularly well-suited for a wide range of primary and secondary amines, including those that are less nucleophilic.
-
Nucleophilic Aromatic Substitution (SNAr): This classical method relies on the activation of the aromatic ring towards nucleophilic attack. The electron-withdrawing effect of the isoquinoline nitrogen atom facilitates this reaction at the C4 position. SNAr is often a practical choice for more nucleophilic amines and when metal-free conditions are desired.[4]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly reliable method for the coupling of aryl halides with amines.[2][5] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[6]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (molar eq.) | Notes |
| This compound | Starting Material | 1.0 | |
| Amine | Nucleophile | 1.2 - 1.5 | |
| Palladium Precatalyst | Catalyst | 0.01 - 0.05 | e.g., Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Ligand | 0.02 - 0.10 | e.g., XPhos, RuPhos, BINAP |
| Base | Deprotonation | 1.5 - 2.5 | e.g., NaOtBu, K₃PO₄, Cs₂CO₃ |
| Anhydrous Solvent | Reaction Medium | - | e.g., Toluene, Dioxane, THF |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the this compound and the anhydrous solvent.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Field-Proven Insights & Optimization
-
Ligand Selection: For challenging couplings involving sterically hindered amines or less reactive aryl chlorides, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often superior.[8] For some substrates, bidentate ligands like BINAP can be effective.[9]
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions. For base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.
-
Solvent Choice: Toluene and dioxane are common solvents. Dioxane can sometimes lead to better results, particularly for less reactive chlorides. Ensure all solvents are anhydrous to prevent catalyst deactivation.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a metal-free alternative for the amination of this compound, particularly with strong nucleophiles. The inherent electron-deficient nature of the isoquinoline ring at the 4-position facilitates this transformation.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process. The amine nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[10]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol
This protocol outlines a general procedure for the SNAr amination of this compound. Reaction times and temperatures may need to be adjusted based on the nucleophilicity of the amine.
Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (molar eq.) | Notes |
| This compound | Starting Material | 1.0 | |
| Amine | Nucleophile | 2.0 - 5.0 | A larger excess may be required for less reactive amines. |
| Base (optional) | Acid Scavenger | 1.0 - 2.0 | e.g., K₂CO₃, Et₃N, DIPEA |
| High-Boiling Solvent | Reaction Medium | - | e.g., DMSO, NMP, DMF |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen high-boiling solvent.
-
Reagent Addition: Add the amine and, if necessary, a base to the solution.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Field-Proven Insights & Optimization
-
Solvent Effects: Polar aprotic solvents like DMSO, NMP, and DMF are ideal for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
Amine Nucleophilicity: Primary and secondary aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. For less reactive amines, higher temperatures and longer reaction times may be necessary.
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.
Method Comparison
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based | Typically metal-free |
| Amine Scope | Very broad (primary, secondary, anilines, etc.) | Best with strong nucleophiles (aliphatic amines) |
| Functional Group Tolerance | Generally high | Moderate (can be sensitive to strong bases/high temps) |
| Reaction Temperature | 80 - 120 °C | 100 - 160 °C (can be lower with activation) |
| Key Advantage | Broad applicability and high efficiency | Cost-effective and avoids metal contamination |
| Potential Drawback | Cost of catalyst/ligands, potential metal contamination | Harsher conditions, limited scope for weak nucleophiles |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Use anhydrous solvents for the Buchwald-Hartwig reaction. Many of the solvents used are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The amination of this compound is a critical transformation for the synthesis of valuable compounds in medicinal chemistry and materials science. Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer effective routes to these target molecules. The choice of method should be guided by the specific amine substrate, functional group compatibility, and available laboratory resources. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution of these important reactions.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Greener Pathways to 4-Chloroisoquinoline Derivatives: Advanced Application Notes and Protocols for Sustainable Drug Discovery
Introduction: The Significance of 4-Chloroisoquinolines and the Imperative for Green Synthesis
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of bioactivities, including anticancer, antiviral, and antimicrobial properties. Among its many derivatives, 4-chloroisoquinolines serve as pivotal intermediates in the synthesis of complex, biologically active molecules. The chlorine atom at the 4-position is a versatile functional handle, enabling further molecular elaboration through various cross-coupling reactions to construct novel drug candidates.
Traditionally, the synthesis of these vital building blocks has often relied on multistep protocols employing harsh reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (P₂O₅), toxic solvents, and high temperatures.[1][2] Such methods not only pose significant environmental and safety risks but also suffer from poor atom economy and the generation of hazardous waste. In alignment with the twelve principles of green chemistry, the development of eco-friendly, efficient, and sustainable synthetic routes is paramount for modern drug discovery and development.[3]
This comprehensive guide presents detailed application notes and protocols for the green synthesis of 4-chloroisoquinoline derivatives. We will explore two primary sustainable strategies: a two-step approach involving the green synthesis of an isoquinoline N-oxide intermediate followed by a greener chlorination, and a direct, one-pot synthesis leveraging ultrasound assistance. These methodologies prioritize the use of benign solvents, energy-efficient techniques, and reagents with improved environmental profiles, offering researchers and drug development professionals safer, more sustainable, and highly effective alternatives to conventional methods.
Methodology 1: Two-Step Green Synthesis via Isoquinoline N-Oxide Intermediate
This approach bifurcates the synthesis into two distinct green stages: the formation of an isoquinoline N-oxide precursor and its subsequent chlorination at the 4-position. This strategy allows for the optimization of each step to maximize yield and minimize environmental impact.
Part A: Green Synthesis of Isoquinoline N-Oxides in Water
The oxidation of isoquinolines to their corresponding N-oxides is a critical step, as the N-oxide functionality activates the heterocyclic ring for subsequent functionalization. Traditional methods often employ strong, hazardous oxidants. Here, we present a highly efficient, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, a benign and abundant solvent.[1] This method proceeds under mild conditions without the need for organic solvents, additives, or ligands, showcasing excellent atom economy and a broad substrate tolerance.[1]
-
Solvent: Water is the ultimate green solvent due to its non-toxicity, non-flammability, and ready availability. Its use here dramatically reduces the environmental footprint of the synthesis.
-
Catalyst: The use of a simple copper(I) salt as a catalyst avoids the need for more expensive and toxic heavy metals. Copper is an earth-abundant and relatively benign metal.
-
Energy Input: The reaction proceeds at a moderate temperature (70-120 °C), which is readily achievable with standard laboratory equipment, and in some cases, can be performed at even lower temperatures (50 °C), reducing energy consumption.[1]
-
Atom Economy: This cyclization reaction exhibits high atom economy, as the majority of the atoms from the starting material are incorporated into the final product, minimizing waste.[1]
Materials:
-
(E)-2-alkynylaryl oxime derivative (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Deionized water
-
Sealed tube or pressure vessel
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a sealable reaction tube, add the (E)-2-alkynylaryl oxime derivative (0.5 mmol, 1.0 equiv) and copper(I) iodide (9.5 mg, 0.05 mmol, 10 mol%).
-
Add deionized water (2 mL) to the tube.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 70-120 °C.
-
Stir the reaction mixture vigorously for 15 hours.
-
After the reaction is complete (monitored by TLC), cool the tube to room temperature.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline N-oxide.
Self-Validation:
-
Expected Yield: Moderate to high yields (up to 85% for gram-scale reactions) are anticipated.[1]
-
Characterization: The structure of the synthesized isoquinoline N-oxide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Greener Approaches to C4-Chlorination of Isoquinoline N-Oxides
The traditional method for chlorinating isoquinoline N-oxides at the 4-position often involves the use of phosphorus oxychloride (POCl₃), a highly corrosive and hazardous reagent. Developing greener alternatives for this crucial transformation is a significant challenge. While direct, eco-friendly C4-chlorination methods are still an emerging area of research, we can propose strategies based on greener principles, such as the use of alternative chlorinating agents and promoters that are less hazardous than POCl₃.
Recent studies have shown that a combination of a chlorine source and a sulfoxide promoter can efficiently chlorinate related heterocyclic systems under mild conditions.[4][5] For instance, the use of acetyl chloride (AcCl) as a chlorine source with a sulfoxide promoter presents a potentially less hazardous alternative to POCl₃.[4][5]
Materials:
-
Isoquinoline N-oxide derivative (from Part A) (1.0 equiv)
-
Acetyl chloride (AcCl) (as chlorine source)
-
Tetramethylene sulfoxide (promoter)
-
Dichloromethane (DCM) (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the isoquinoline N-oxide (0.1 mmol, 1.0 equiv) in dichloromethane (0.2 M).
-
Add tetramethylene sulfoxide (3 equiv) to the solution.
-
Slowly add acetyl chloride (0.8 equiv) to the reaction mixture at ambient temperature.
-
Stir the reaction at ambient temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound derivative.
Self-Validation:
-
Expected Outcome: The formation of the this compound derivative is expected, though yields may vary depending on the specific substrate.
-
Characterization: Confirmation of the product structure should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry, with particular attention to the regioselectivity of the chlorination.
Methodology 2: Direct Ultrasound-Assisted Synthesis of 4-Functionalized Isoquinoline N-Oxides
This innovative one-pot approach leverages the power of ultrasound to promote the synthesis of 4-functionalized isoquinoline N-oxides directly from 2-alkynylbenzaldoximes. Ultrasound irradiation serves as a green energy source, often leading to shorter reaction times, higher yields, and improved product purity.[2] A reported protocol for the synthesis of 3-organyl-4-(organylchalcogenyl)-isoquinoline-2-oxides using this method provides a strong foundation for adaptation to chlorination.[2] The key is to replace the dichalcogenide with a suitable electrophilic chlorine source that can be activated by Oxone under ultrasonic conditions.
-
Ultrasound Irradiation: Sonication accelerates reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and promoting the formation of reactive intermediates.[2] This energy-efficient method often allows for reactions to proceed at lower bulk temperatures and in shorter times compared to conventional heating.
-
Oxone as an Oxidant: Oxone (potassium peroxymonosulfate) is an inexpensive, stable, and relatively safe oxidizing agent. Its use avoids the need for more hazardous oxidants.
-
One-Pot Procedure: Combining multiple steps into a single operation reduces solvent usage, purification steps, and overall waste generation, aligning with the principles of green chemistry.
Materials:
-
2-Alkynylbenzaldoxime (1.0 equiv)
-
Oxone (potassium peroxymonosulfate)
-
A suitable electrophilic chlorine source (e.g., N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA))
-
Acetonitrile (solvent)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve the 2-alkynylbenzaldoxime (1.0 equiv) in acetonitrile.
-
Add Oxone and the electrophilic chlorine source (e.g., NCS or TCCA).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasound irradiation at a specified frequency and power. The reaction time is expected to be short (in the range of 10-70 minutes, based on analogous reactions).[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution to remove any excess oxidant).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Self-Validation:
-
Expected Product: The desired this compound N-oxide derivative.
-
Feasibility Check: This is a proposed adaptation of an existing green protocol. Preliminary experiments would be necessary to optimize the chlorine source, stoichiometry, and reaction conditions.
-
Characterization: The structure of the product must be rigorously confirmed by spectroscopic methods to verify the C4-chlorination.
Data Presentation: Comparison of Synthetic Methodologies
| Parameter | Conventional Method (e.g., Bischler-Napieralski) | Green Method 1 (Two-Step) | Green Method 2 (Ultrasound-Assisted) |
| Reagents | Strong acids (POCl₃, P₂O₅), toxic reagents | CuI catalyst, AcCl/sulfoxide | Oxone, NCS/TCCA |
| Solvents | Hazardous organic solvents | Water, DCM | Acetonitrile |
| Energy | High temperatures, long reaction times | Moderate temperatures, shorter times | Ultrasound, very short reaction times |
| Atom Economy | Poor | Good | Potentially very good |
| Waste | Significant hazardous byproducts | Reduced waste | Minimized waste |
| Safety | High risk | Improved safety profile | Enhanced safety |
Visualizations
Workflow for Two-Step Green Synthesis of this compound
Caption: Two-step green synthesis of this compound.
Proposed Mechanism for Ultrasound-Assisted C4-Chlorination
Caption: Proposed mechanism for direct C4-chlorination.
Conclusion and Future Outlook
The methodologies presented herein offer significant advancements in the sustainable synthesis of this compound derivatives. The two-step approach, featuring a copper-catalyzed N-oxide formation in water, provides a robust and eco-friendly route to a key intermediate. The subsequent proposed greener chlorination aims to replace hazardous reagents like POCl₃, contributing to a safer laboratory practice. Furthermore, the direct, ultrasound-assisted one-pot synthesis represents a highly promising and efficient strategy that warrants further investigation and optimization.
By embracing these green chemistry principles, researchers and drug development professionals can not only enhance the efficiency and safety of their synthetic processes but also contribute to a more sustainable future for the pharmaceutical industry. Continued innovation in the development of green catalysts, benign solvents, and energy-efficient reaction conditions will undoubtedly lead to even more elegant and environmentally responsible methods for the synthesis of this important class of molecules.
References
- 1. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloroisoquinoline
Abstract
4-Chloroisoquinoline is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure is a key pharmacophore in a range of biologically active compounds. The efficient, scalable, and cost-effective synthesis of high-purity this compound is a critical requirement for its application in drug discovery and manufacturing. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and validated two-stage synthetic route. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss critical considerations for process optimization, safety, and scale-up.
Introduction: The Strategic Importance of this compound
The isoquinoline nucleus is a privileged scaffold in pharmaceutical sciences, found in numerous natural alkaloids and synthetic drugs.[3][4] The introduction of a chlorine atom at the 4-position creates a versatile handle for further chemical modification, primarily through nucleophilic substitution reactions.[1][5] This allows for the construction of diverse molecular libraries and the synthesis of complex target molecules, including kinase inhibitors and other therapeutic agents.
While several methods exist for constructing the isoquinoline core, achieving regioselective chlorination at the 4-position on an industrial scale presents unique challenges. Direct chlorination of isoquinoline often leads to a mixture of isomers and is difficult to control. Therefore, an effective large-scale strategy involves the synthesis of a precursor that enables the specific introduction of chlorine at the desired position. This guide focuses on such a strategy: the synthesis of 4-hydroxyisoquinoline (isoquinolin-4-ol) followed by a robust chlorination step.
Comparative Analysis of Synthetic Strategies
The synthesis of the isoquinoline core is well-established, with several named reactions offering viable pathways. The choice of route for industrial production hinges on factors like starting material cost, reaction robustness, yield, and safety.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7][8][9] It is one of the most common methods for producing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[8][9] The reaction is generally effective for electron-rich aromatic rings.[6][8]
-
Pomeranz-Fritsch Reaction: This method synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[4][10][11][12] While versatile, the classical conditions often require harsh acids and can result in lower yields, although several modifications have improved its scope.[4][11]
-
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13][14][15] It is a highly efficient method for constructing tetrahydroisoquinoline systems, which would require a subsequent oxidation step to yield the aromatic isoquinoline core.
Chosen Strategy Rationale: For the large-scale synthesis of this compound, we recommend a two-stage approach that first builds the core via a cyclization reaction to form 4-hydroxyisoquinoline, followed by chlorination. This strategy is advantageous because the hydroxyl group at the 4-position acts as an excellent leaving group after activation, allowing for clean and high-yielding conversion to the desired 4-chloro derivative.
Detailed Experimental Protocols
Safety Precaution: The following procedures involve hazardous materials, including corrosive acids, phosphorus oxychloride, and flammable solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.[16][17] A thorough risk assessment must be performed before commencing any large-scale synthesis.
Protocol Part A: Synthesis of 4-Hydroxyisoquinoline
This protocol is based on a modified Conrad-Limpach synthesis, which is a robust method for producing 4-hydroxyquinoline and isoquinoline derivatives.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Illustrative Scale) | Moles |
| Phenylmalonic acid diethyl ester | 236.27 | 236.3 g | 1.0 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 131.1 g | 1.1 |
| Diphenyl ether | 170.21 | 1.5 L | - |
| Toluene | 92.14 | 500 mL | - |
| Ethanol | 46.07 | As needed | - |
Step-by-Step Procedure:
-
Enamine Formation:
-
To a 2L reactor equipped with a mechanical stirrer, thermometer, and distillation head, add phenylmalonic acid diethyl ester (236.3 g, 1.0 mol) and toluene (500 mL).
-
Begin stirring and add N,N-dimethylformamide dimethyl acetal (131.1 g, 1.1 mol) dropwise over 30 minutes.
-
Heat the mixture to a gentle reflux (~110-120°C). Methanol and toluene will begin to co-distill. Continue heating for 3-4 hours until the distillation of methanol ceases, indicating the completion of the reaction.
-
Scientist's Note: The removal of methanol drives the equilibrium towards the formation of the enamine intermediate. Monitoring the distillation volume is a simple and effective way to track reaction progress on a large scale.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate as a viscous oil.
-
-
Thermal Cyclization:
-
In a separate, larger reactor (e.g., 5L) equipped for high-temperature reactions, add diphenyl ether (1.5 L). Heat the solvent to 250-255°C.
-
Add the crude enamine intermediate from the previous step to the hot diphenyl ether dropwise over 1-2 hours. Vigorous evolution of ethanol will be observed.
-
Process Rationale: The high temperature facilitates an intramolecular cyclization followed by the elimination of ethanol to form the aromatic 4-hydroxyisoquinoline. Diphenyl ether is used as a high-boiling, inert solvent.
-
Maintain the temperature at 250-255°C for an additional 1 hour after the addition is complete.
-
Monitor the reaction completion by taking small aliquots and analyzing via TLC or HPLC.
-
Once complete, cool the reaction mixture to below 100°C. The product will begin to precipitate.
-
Add hexane or heptane (approx. 2 L) to fully precipitate the product.
-
Filter the resulting solid, wash thoroughly with hexane to remove the diphenyl ether, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 4-hydroxyisoquinoline.
-
Expected Yield: 75-85%.
-
Protocol Part B: Synthesis of this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Illustrative Scale) | Moles |
| 4-Hydroxyisoquinoline | 145.16 | 145.2 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 500 mL (~820 g) | 5.35 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | As needed | - |
Step-by-Step Procedure:
-
Chlorination Reaction:
-
To a 2L reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-hydroxyisoquinoline (145.2 g, 1.0 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 500 mL) to the reactor.
-
Scientist's Note: POCl₃ serves as both the chlorinating agent and the solvent in this reaction. Using it in excess ensures the reaction goes to completion.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC or HPLC until all the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a distillation setup compatible with corrosive materials.
-
Critical Safety Step: The next step is highly exothermic and releases HCl gas. It must be performed slowly and with extreme caution in a highly efficient fume hood.
-
Prepare a large vessel (e.g., 10L beaker or reactor) with a large amount of crushed ice (approx. 5 kg).
-
Slowly and carefully pour the cooled reaction residue onto the crushed ice with vigorous stirring. A solid will precipitate.
-
Once the quench is complete, slowly neutralize the acidic slurry by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous slurry with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For pharmaceutical-grade purity, the crude product should be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is the preferred method for large-scale purification.
-
Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.
-
Expected Yield: 80-90%.
-
Physical Properties: this compound is a colorless to pale yellow crystalline solid with a melting point of approximately 86-88°C.[16]
-
Analytical Characterization
To ensure the quality required for pharmaceutical use, the final product must be rigorously characterized.
| Technique | Purpose | Typical Expected Results |
| HPLC | Purity assessment and quantification of impurities. | Purity > 99.5%. A well-resolved peak with a stable retention time.[18] |
| ¹H NMR | Structural confirmation and identification. | Spectrum consistent with the this compound structure, showing characteristic shifts for aromatic protons. |
| ¹³C NMR | Structural confirmation. | Spectrum showing the correct number of carbon signals corresponding to the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak corresponding to the exact mass of C₉H₆ClN.[19] |
| Melting Point | Identity and purity check. | Sharp melting point in the range of 86-88°C.[16] |
References
- 1. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. organicreactions.org [organicreactions.org]
- 13. name-reaction.com [name-reaction.com]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. chembk.com [chembk.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Chloroisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-Chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. As a crucial intermediate in medicinal chemistry and materials science, achieving high yields of this compound is paramount for efficient and scalable production.[1][2] This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Overview of Synthetic Strategies
The synthesis of the isoquinoline core can be approached through several classic methodologies, each with its own set of advantages and challenges. The subsequent introduction of the chlorine atom at the C4 position requires a strategic approach, as direct chlorination of the isoquinoline ring is often unselective.
Here are two primary pathways commonly considered:
-
The Bischler-Napieralski Route: This classic method involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, followed by dehydrogenation to the aromatic isoquinoline, and finally, chlorination.[3][4] While robust, this multi-step sequence presents several opportunities for yield loss.
-
The Pomeranz-Fritsch Reaction: This reaction provides a more direct synthesis of the isoquinoline core from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[5][6]
-
The Precursor-Based Chlorination Route: A highly effective and regioselective strategy involves the synthesis of an isoquinolin-4-one intermediate, which is then converted to the target this compound. This method offers excellent control over the position of the chlorine atom.
This guide will focus on troubleshooting these common pathways and providing optimized protocols.
Caption: High-level overview of synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.
Q1: My overall yield using the Bischler-Napieralski reaction is consistently low. What are the most common points of failure?
A1: The Bischler-Napieralski route is a three-stage process, and yield can be lost at each step. Let's break down the likely culprits:
-
Step 1: Cyclization (Amide to Dihydroisoquinoline): This is the most critical and often lowest-yielding step.
-
Electronic Effects: The reaction is an electrophilic aromatic substitution. It works best when the benzene ring of the β-phenylethylamide is activated with electron-donating groups.[7] Unactivated systems require harsher conditions, which can lead to side reactions.[7][8]
-
Condensing Agent: Phosphorus oxychloride (POCl₃) is the most common dehydrating agent.[4][9] For less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) or using stronger agents like triflic anhydride (Tf₂O) can improve yields.[3][7][8]
-
Side Reactions: The primary side reaction is a retro-Ritter reaction, which fragments the intermediate nitrilium ion to form a styrene derivative.[7][8] This is especially problematic at high temperatures.
-
-
Step 2: Dehydrogenation (Dihydroisoquinoline to Isoquinoline): This step is typically high-yielding but can be a source of problems if not executed correctly.
-
Incomplete Conversion: The reaction may not go to completion. Ensure your catalyst (e.g., 10% Pd/C) is active and that you are using an appropriate solvent and reaction time.[10]
-
Catalyst Poisoning: Impurities from the previous step can poison the palladium catalyst. Purifying the dihydroisoquinoline intermediate before this step is highly recommended.
-
-
Step 3: Chlorination: Direct chlorination of the resulting isoquinoline is challenging. Electrophilic chlorination typically directs to the C5 and C8 positions, while nucleophilic conditions target C1.[11] Achieving selective C4 chlorination on the unsubstituted isoquinoline ring is difficult and often results in a mixture of products and low yields. This is why Route B (Precursor-Based Chlorination) is generally preferred for this specific target.
Q2: During the Bischler-Napieralski cyclization, I'm observing a significant amount of a styrene byproduct. How can I suppress this retro-Ritter reaction?
A2: The formation of styrene occurs via the fragmentation of the key nitrilium salt intermediate. This side reaction is favored under certain conditions, but it can be minimized.
Caption: Troubleshooting the Bischler-Napieralski reaction.
Here are proven strategies:
-
Use a Nitrile Solvent: Le Châtelier's principle can be leveraged here. The retro-Ritter reaction produces a nitrile. By using a nitrile (like acetonitrile) as the solvent, the equilibrium is shifted away from the undesired styrene product and towards the nitrilium ion intermediate, favoring cyclization.[8]
-
Employ Milder Reagents: Harsher conditions (high heat, strong acids) promote fragmentation. Modern modifications of the Bischler-Napieralski reaction use triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which often allows the reaction to proceed at lower temperatures, minimizing the retro-Ritter pathway.[3][9]
-
Generate an N-Acyliminium Intermediate: An alternative approach presented by Larsen involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt altogether, thus preventing the retro-Ritter side reaction.[8]
Q3: How can I achieve clean, high-yield chlorination specifically at the C4 position?
A3: As mentioned, direct chlorination of isoquinoline is not regioselective for the C4 position. The most reliable method is to synthesize an isoquinolin-4-one precursor and then convert the C4 hydroxyl group (in its keto form) into a chloride.
This two-step process provides excellent regiocontrol:
-
Synthesis of Isoquinolin-4-one: This can be achieved through various cyclization strategies starting from appropriate phenylacetic acid or hippuric acid derivatives.
-
Chlorination: The isoquinolin-4-one is then treated with a standard chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation, often used with or without phosphorus pentachloride (PCl₅).[12][13] The reaction proceeds by converting the amide-like oxygen into a good leaving group, which is then displaced by a chloride ion.
This precursor-based approach is the industry-standard method for producing 4-chloroquinolines and 4-chloroisoquinolines due to its high efficiency and selectivity.[12]
Q4: My final this compound product is difficult to purify. What are the recommended procedures?
A4: this compound is a crystalline solid with a melting point of approximately 86-88 °C.[1] This property is advantageous for purification.
-
Initial Workup: After the chlorination reaction, the excess POCl₃ must be quenched carefully, typically by slowly adding the reaction mixture to ice water. The product is then extracted into an organic solvent like dichloromethane.
-
Column Chromatography: This is the most effective method for removing polar and non-polar impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.[14]
-
Recrystallization: Once the product is reasonably pure (>90% by NMR), recrystallization is an excellent final step to obtain highly pure material. Given its solubility in various organic solvents, you can perform solvent screening with solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethyl acetate/hexanes) to find optimal conditions.[1]
Experimental Protocols & Data
Optimized Protocol: Synthesis of this compound via an Isoquinolin-4-one Intermediate
This protocol is divided into two main stages and is based on well-established transformations in heterocyclic chemistry.
Stage 1: Synthesis of Isoquinolin-4(1H)-one
(This stage can be accomplished via several named reactions; one common method is the cyclization of N-formyl-2-phenylacetamide derivatives under acidic conditions. The specific starting materials will depend on the desired substitution pattern.)
Stage 2: Chlorination of Isoquinolin-4(1H)-one
This protocol details the highly efficient conversion of the keto-group at C4 into the desired chloro-substituent.
Caption: Step-by-step workflow for the chlorination of Isoquinolin-4(1H)-one.
Materials & Reagents:
-
Isoquinolin-4(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 vol. eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution or Sodium Hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add Isoquinolin-4(1H)-one.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the flask. The reaction is typically run with POCl₃ acting as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like 30% ethyl acetate in hexanes. The starting material is significantly more polar than the product.
-
Workup - POCl₃ Removal: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
Workup - Quenching: Very slowly and carefully, pour the cooled residue onto a large beaker of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Workup - Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the resulting solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary: Comparison of Bischler-Napieralski Conditions
The choice of reagent and conditions for the Bischler-Napieralski cyclization dramatically impacts the reaction's success. The table below summarizes common conditions.
| Condensing Agent(s) | Solvent | Temperature | Substrate Suitability | Common Issues | Reference |
| POCl₃ | Toluene or Xylene | Reflux (80-140 °C) | Activated arenes (electron-donating groups) | Retro-Ritter reaction at high temps | [8][9] |
| P₂O₅ in POCl₃ | POCl₃ | Reflux (~110 °C) | Unactivated or deactivated arenes | Harsher conditions, potential for charring | [4][7] |
| Tf₂O, 2-Chloropyridine | Dichloromethane | -20 °C to RT | Wide range, including less activated arenes | Reagent cost and moisture sensitivity | [3][9] |
| Polyphosphoric Acid (PPA) | None | 100-150 °C | Activated arenes | Viscous medium, difficult workup | [4] |
References
- 1. chembk.com [chembk.com]
- 2. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Chloroisoquinoline by Column Chromatography
Welcome to the technical support guide for the purification of 4-Chloroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this important heterocyclic building block. As a compound with moderate polarity and a basic nitrogen atom, this compound presents unique purification challenges that require a systematic and well-informed approach. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing a successful purification strategy for this compound.
Q1: What are the key physical and chemical properties of this compound I should consider for purification?
A1: Understanding the compound's properties is the bedrock of a logical purification strategy. This compound is a pale yellow to light brown solid with moderate solubility in common organic solvents like dichloromethane and ethyl acetate.[1] Its heterocyclic aromatic structure, containing a basic nitrogen atom, makes it moderately polar. The key is to recognize that the lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to purification issues like peak tailing.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₉H₆ClN[1] | --- |
| Molecular Weight | 163.60 g/mol [2] | Affects diffusion rates, but is less critical for column chromatography. |
| Appearance | Pale yellow to light brown solid[1][3] | Color can help track the compound on the column, but impurities may be similarly colored. |
| XLogP3-AA | 2.7[2] | This value indicates moderate non-polar character, suggesting it will not be highly retained. |
| Key Feature | Basic Nitrogen Atom | Prone to strong, sometimes irreversible, binding to acidic silica gel, causing tailing and potential yield loss. |
Q2: What is the best stationary phase for purifying this compound?
A2: For most applications, silica gel (SiO₂) of mesh size 230-400 is the standard and most cost-effective choice for flash column chromatography.[4][5] However, due to the basic nature of the isoquinoline nitrogen, standard silica gel can be problematic. If you observe significant tailing or low recovery, consider these alternatives:
-
Deactivated (Neutral) Silica Gel: You can prepare this by pre-treating the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent) to neutralize the acidic sites.
-
Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for purifying basic compounds.[5][6] It minimizes the acid-base interactions that cause tailing on silica.
Q3: How do I select the optimal mobile phase (eluent)?
A3: The selection of the mobile phase is the most critical parameter and must be determined empirically using Thin-Layer Chromatography (TLC) before every column purification.[4][7]
The goal is to find a solvent system where your target compound, this compound, has an Rƒ value of approximately 0.3-0.4 .[6][7] This Rƒ provides the best balance, ensuring the compound moves down the column efficiently without eluting too quickly with the solvent front.
-
Starting Point: Begin with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A typical starting ratio is 9:1 or 4:1 Hexanes:Ethyl Acetate.
-
Optimization:
-
If the Rƒ is too low (<0.2), the compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[7]
-
If the Rƒ is too high (>0.5), the compound is too soluble in the mobile phase. Decrease the polarity by reducing the proportion of ethyl acetate.
-
-
For Tailing: If the spot on the TLC plate is tailing or streaking, add 0.5-1% triethylamine (NEt₃) to the mobile phase. This will compete with the basic nitrogen of your compound for the acidic sites on the silica, resulting in a much sharper, well-defined spot.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured to provide a clear path from problem identification to resolution.
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause 1: The mobile phase polarity is not optimal. The Rƒ values of your product and the impurities are too close on the TLC plate.
-
Solution: Re-optimize the solvent system with TLC. Test different solvent combinations (e.g., dichloromethane/hexanes, or adding a small amount of methanol to an ethyl acetate/hexanes system). A shallower polarity gradient (gradient elution) during the column run can also significantly improve separation.[8]
-
-
Possible Cause 2: The column was overloaded with the crude sample.
-
Solution: A general rule of thumb is to load no more than 1 gram of crude material for every 25-40 grams of silica gel. Exceeding this ratio saturates the stationary phase and prevents proper separation.
-
-
Possible Cause 3: The column was packed improperly, leading to channeling.
Problem 2: The compound is not eluting from the column, or recovery is very low.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Possible Cause 2: The compound is irreversibly binding to or decomposing on the acidic silica gel.
-
Solution: This is a critical issue for many nitrogen-containing heterocycles.
-
Test for Stability: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears at the baseline or the original spot diminishes, your compound is likely unstable on silica.[6]
-
Switch Stationary Phase: Use neutral alumina or a pre-treated, basified silica gel column for the purification.[6]
-
-
Problem 3: The compound elutes too quickly, in the first few fractions (with the solvent front).
-
Possible Cause: The mobile phase is too polar.
-
Solution: This is a straightforward fix. Reduce the polarity of your eluent by increasing the proportion of the non-polar component (e.g., hexanes).[10] Confirm with TLC first to ensure your new system gives the desired Rƒ of ~0.3.
-
Problem 4: Fractions containing the product show significant "tailing" or streaking on TLC.
-
Possible Cause: Strong acid-base interaction between the basic this compound and acidic silanol groups on the stationary phase.
-
Solution: This is a classic problem for amines and heterocycles. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to your eluting solvent. This additive will neutralize the active acidic sites on the silica, allowing your compound to elute symmetrically.
-
Visualized Workflows and Protocols
Experimental Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol assumes a crude sample of ~500 mg. Adjust silica and solvent volumes accordingly for different scales.
1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., 2-3 cm diameter). b. Insert a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[10] c. In a beaker, prepare a slurry of ~20 g of silica gel (230-400 mesh) in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Stir well to remove air bubbles.[12] d. With the stopcock closed, carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing.[12] e. Add a protective layer of sand (~0.5 cm) on top of the packed silica bed. Do not let the column run dry from this point forward.[13]
2. Sample Loading (Dry Loading Method): a. Dissolve your ~500 mg crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add ~1-2 g of silica gel to this solution and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. c. Carefully add this powder onto the top layer of sand in the column.
3. Elution and Fraction Collection: a. Gently add your mobile phase to the top of the column, taking care not to disturb the sample layer. b. Apply positive pressure using a pump or compressed air to achieve a flow rate of approximately 2 inches/minute.[5] c. Begin collecting fractions (e.g., 10-15 mL per test tube) as soon as the first drop of eluent exits the column.[14]
4. Analysis: a. Spot every few fractions on a TLC plate. b. Visualize the spots under UV light. c. Combine all fractions that contain only the pure this compound (single spot at the correct Rƒ). d. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
References
- 1. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Products in 4-Chloroisoquinoline Suzuki Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for managing common side products encountered during the Suzuki-Miyaura cross-coupling of 4-chloroisoquinoline. As a challenging heteroaromatic halide, this compound presents unique hurdles. This document offers expert insights and actionable protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered with this compound Suzuki couplings.
Q1: My reaction is sluggish, and I'm observing significant amounts of unreacted this compound. What should I check first?
A1: The slow reactivity of aryl chlorides is a known challenge in Suzuki couplings.[1][2] For an electron-deficient substrate like this compound, the oxidative addition step can be particularly slow.[3] Consider the following initial checks:
-
Catalyst System: Ensure you are using a catalyst system known to be effective for aryl chlorides. This typically involves a palladium source paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald or Fu ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][5]
-
Temperature: You may need to increase the reaction temperature to facilitate oxidative addition. A temperature screen from 80-120 °C is a good starting point.[6][7]
-
Base: The choice and strength of the base are critical for activating the boronic acid.[8][9] Ensure you are using an appropriate base, such as K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[4]
Q2: I'm seeing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[10][11] To minimize this:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves thoroughly degassing your solvents and reagents.[12]
-
Palladium Source: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of the boronic acid.[10] Using a Pd(0) source directly or a precatalyst that rapidly generates Pd(0) can mitigate this.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
Q3: My main byproduct is isoquinoline, meaning my starting material has been dehalogenated. How can I avoid this?
A3: Protodehalogenation (or dehalogenation) is the replacement of the chlorine atom with a hydrogen.[10] This side reaction is often mediated by a palladium-hydride (Pd-H) species.[13] To suppress this:
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base, or trace water. Using anhydrous solvents and reagents can be beneficial.
-
Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. Experimenting with different bulky phosphine ligands may be necessary.
-
Substrate-Specific Issues: N-heterocyclic halides can be particularly susceptible to dehalogenation.[13] Careful optimization of the reaction conditions is key.
Q4: I have a low yield of my desired product, and I suspect my boronic acid is decomposing. How can I confirm this and prevent it?
A4: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[14][15]
-
Confirmation: You can often detect the protodeboronated byproduct of your boronic acid starting material by LC-MS or GC-MS analysis of your crude reaction mixture.
-
Prevention:
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of the common side reactions and offers systematic approaches to overcome them.
Homocoupling of the Boronic Acid
Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid.
Mechanism: This side reaction is often catalyzed by Pd(II) species, particularly in the presence of oxygen.[10] The proposed mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.
Troubleshooting Strategies:
| Parameter | Recommendation & Rationale |
| Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can promote the formation of Pd(II) from Pd(0), which in turn catalyzes homocoupling.[10][12] |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species. If using a Pd(II) source, the initial reduction to Pd(0) can sometimes proceed via homocoupling of the boronic acid.[10] |
| Ligand | Use bulky, electron-rich phosphine ligands. These ligands can stabilize the Pd(0) center and sterically hinder the formation of the di-organopalladium intermediate required for homocoupling.[17] |
| Temperature | Avoid excessively high temperatures, as this can sometimes lead to catalyst decomposition and an increase in side reactions. |
| Boronic Acid Equivalents | Typically use 1.1 to 1.5 equivalents of the boronic acid. A large excess may increase the likelihood of homocoupling. |
Protodehalogenation of this compound
This side reaction leads to the formation of isoquinoline, reducing the overall yield of the desired coupled product.
Mechanism: Protodehalogenation is believed to proceed through the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with various components in the reaction mixture, such as water, alcohols (if used as a solvent or cosolvent), or even certain bases.[10][13] The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Troubleshooting Strategies:
| Parameter | Recommendation & Rationale |
| Solvent & Reagents | Use anhydrous solvents and ensure all reagents are dry. Water is a common source of protons for this side reaction.[4] |
| Base | The choice of base can be critical. While a base is necessary to activate the boronic acid, some bases or their impurities can act as hydride sources. Empirically screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[4] |
| Ligand | The ligand can influence the stability of the Ar-Pd-X intermediate and its susceptibility to react with hydride species. Screening different bulky, electron-rich phosphine ligands is advisable.[13] |
| Temperature | Lowering the reaction temperature may help to disfavor the dehalogenation pathway relative to the desired cross-coupling. |
Protodeboronation of the Boronic Acid
The instability of the boronic acid can lead to its decomposition, primarily through protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[14]
Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond.[14] The rate of this reaction is highly dependent on the electronic nature of the boronic acid and the reaction conditions (pH, temperature).[14] Electron-deficient boronic acids can be particularly susceptible to this side reaction.[12]
Troubleshooting Strategies:
| Parameter | Recommendation & Rationale |
| Boronic Acid Derivative | If protodeboronation is a persistent issue, consider using more stable derivatives such as boronic esters (e.g., pinacol esters) or MIDA boronates.[12][16] These act as "slow-release" sources of the boronic acid, maintaining a low concentration of the active species and minimizing decomposition.[14] |
| Reaction Conditions | Use the mildest possible conditions (temperature, base strength) that still afford a reasonable reaction rate for the desired coupling.[17] |
| Water Content | While some water is often necessary for Suzuki couplings, especially when using inorganic bases, excess water can promote protodeboronation. Optimizing the solvent system (e.g., dioxane/water ratio) is important.[12] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing side reaction pathways.
Caption: The main catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reaction pathways in Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Protocol 1: General Conditions for Aryl Chlorides
This protocol is adapted from established methods for challenging Suzuki couplings of heteroaryl chlorides.[6][18]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G3 (or similar palladacycle precatalyst, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
1,4-Dioxane/Water (e.g., 10:1), degassed
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill (3 cycles).
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to a More Stable Boronic Ester
If protodeboronation is a significant issue, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[6]
Procedure for Adduct Formation:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in the Suzuki coupling reaction as described in Protocol 1.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Temperature for 4-Chloroisoquinoline Reactions
Welcome to the technical support center for optimizing reactions with 4-Chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of temperature optimization in your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the reliability and success of your synthetic routes.
Introduction: The Critical Role of Temperature in this compound Chemistry
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The chlorine atom at the C4 position is a versatile handle for introducing a wide range of functionalities, most commonly through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[4][5][6] Temperature is a critical parameter in these transformations, profoundly influencing reaction rates, yields, and the formation of byproducts. An improperly controlled temperature can lead to a host of issues, from sluggish or incomplete reactions to decomposition of starting materials and products. This guide will provide a systematic approach to optimizing temperature for key reactions involving this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with this compound.
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: For Suzuki-Miyaura couplings involving aryl chlorides like this compound, a starting temperature in the range of 80-110 °C is generally recommended.[7][8] The C-Cl bond is relatively strong, necessitating higher temperatures for the initial oxidative addition step compared to analogous bromo or iodo derivatives.[7] A typical starting point would be to heat the reaction mixture to 80-90 °C with vigorous stirring.[9] If the reaction is sluggish, the temperature can be incrementally increased.
Q2: My Buchwald-Hartwig amination of this compound is not proceeding at room temperature. Is this normal?
A2: Yes, this is quite normal. While some highly activated aryl chlorides can undergo Buchwald-Hartwig amination at room temperature with specialized catalyst systems, it is common for these reactions to require elevated temperatures, typically between 80-100 °C.[10] The specific temperature will depend on the amine nucleophile, the palladium catalyst and ligand system, and the base used.
Q3: At what temperature should I be concerned about the thermal stability of this compound?
A3: While specific thermal decomposition data for this compound is not extensively published, related chloro-heterocycles are generally stable at temperatures commonly used for cross-coupling reactions (up to ~120 °C).[11] However, prolonged heating at very high temperatures (>140-150 °C) can lead to decomposition or unwanted side reactions. It is always advisable to monitor the reaction for the appearance of degradation products by TLC or LC-MS, especially when pushing the temperature higher.
Q4: Can I run a Sonogashira coupling with this compound at room temperature?
A4: It is unlikely to be efficient. Sonogashira couplings with aryl chlorides are significantly more challenging than with aryl iodides or bromides and almost always require heating.[12] Temperatures around 100 °C in a sealed tube might be necessary for unreactive substrates.[12] For aryl chlorides, the oxidative addition step is often rate-limiting, and higher temperatures are needed to drive this process.
Q5: How does temperature affect nucleophilic aromatic substitution (SNAr) on this compound?
A5: In SNAr reactions, higher temperatures increase the reaction rate. For less activated systems or with weaker nucleophiles, heating is often necessary to achieve a reasonable reaction time.[5] A common temperature range for SNAr on chloroquinolines with amine nucleophiles is 100-140 °C.[5] However, excessively high temperatures can lead to side reactions. Therefore, the temperature should be carefully optimized to find a balance between a practical reaction rate and minimizing byproduct formation.
Part 2: Troubleshooting Guide for Temperature-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during temperature optimization of this compound reactions.
Issue 1: Low or No Product Formation
If you are observing low or no conversion of your this compound starting material, consider the following temperature-related factors:
-
Insufficient Temperature: The most common reason for a failed reaction with an aryl chloride is a temperature that is too low to overcome the activation energy of the oxidative addition step in cross-coupling reactions.[7]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. For Suzuki-Miyaura reactions, temperatures up to 110 °C are common.[13] For Sonogashira couplings, you may need to go as high as 100 °C or more in a sealed vessel.[14]
-
-
Catalyst Deactivation: At elevated temperatures, your palladium catalyst may decompose, leading to a stalled reaction.
-
Solution: Ensure you are using a thermally stable ligand for your palladium catalyst. Buchwald-type biarylphosphine ligands are generally robust.[7] Also, ensure your reaction is under an inert atmosphere, as oxygen can contribute to catalyst degradation at higher temperatures.
-
Issue 2: Formation of Side Products
The appearance of significant side products can often be attributed to suboptimal temperature control.
-
Dehalogenation (Hydrodehalogenation): At higher temperatures, a common side reaction is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of isoquinoline.
-
Causality: This can be caused by various factors, including the presence of trace water or other proton sources, or certain phosphine ligands that can facilitate this pathway. Elevated temperatures can accelerate this process.
-
Solution: Try running the reaction at a lower temperature for a longer period. Ensure all reagents and solvents are scrupulously dry. If dehalogenation persists, screening different ligands or bases may be necessary.
-
-
Homocoupling of Boronic Acid (in Suzuki Reactions): The formation of a biaryl product derived from the boronic acid coupling with itself is a known side reaction, which can be exacerbated by high temperatures.
-
Causality: This side reaction is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.
-
Solution: Thoroughly degas your reaction mixture before heating. Running the reaction at the lowest effective temperature can also help to minimize this side reaction.[15]
-
-
Alkyne Homocoupling (Glaser Coupling in Sonogashira Reactions): The formation of a dimer of your alkyne starting material is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.
Issue 3: Product Decomposition
If you observe the formation of your desired product followed by its disappearance or the appearance of new, unidentified spots on your TLC plate, product decomposition may be occurring.
-
Causality: Many complex organic molecules have limited thermal stability. Prolonged exposure to high temperatures can lead to degradation.
-
Solution: Monitor the reaction closely over time. Once the maximum yield of the product is observed, cool the reaction down and proceed with the work-up. If decomposition is still an issue, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Part 3: Experimental Protocols and Data
While every reaction is unique, the following protocols provide a solid starting point for your experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid.[9]
-
To a dry Schlenk flask, add this compound (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂, 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Heat the reaction mixture to a starting temperature of 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, increase the temperature to 100-110 °C.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.
Table 1: Temperature Effects on Suzuki-Miyaura Coupling (Hypothetical Data for Illustration)
| Temperature (°C) | Reaction Time (h) | Conversion of this compound (%) | Yield of Product (%) | Key Side Products Observed |
| 60 | 24 | 15 | 10 | Unreacted starting material |
| 80 | 12 | 85 | 75 | Trace dehalogenation |
| 100 | 4 | >95 | 90 | Minor dehalogenation, boronic acid homocoupling |
| 120 | 2 | >95 | 80 | Increased dehalogenation and other degradation products |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and will likely require optimization of the catalyst, ligand, and base for your specific amine.[10][17]
-
To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand like XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound (1 eq.) and the amine (1.1-1.2 eq.).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Proceed with a standard work-up and purification.
Part 4: Visualizing the Logic of Temperature Optimization
The following diagrams illustrate the decision-making process for optimizing temperature in your reactions.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield reactions.
Diagram 2: Balancing Reaction Rate and Side Products
Caption: The relationship between temperature and reaction outcomes.
References
- 1. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloroisoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of cross-coupling reactions with 4-chloroisoquinoline. This guide is designed to provide practical, in-depth solutions to common issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The 4-isoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a critical synthetic strategy.[1] However, this compound presents a unique set of challenges due to its nature as an electron-deficient heteroaryl chloride. The low reactivity of the C-Cl bond and the potential for catalyst inhibition by the isoquinoline nitrogen atom demand a carefully considered approach to catalyst selection and reaction optimization.[2][3][4]
This document provides a structured question-and-answer guide to help you navigate these complexities, troubleshoot failed reactions, and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for palladium-catalyzed cross-coupling?
A1: There are two primary reasons for the difficulty encountered with this compound:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than corresponding C-Br or C-I bonds. This makes the crucial first step of the catalytic cycle, oxidative addition of the aryl chloride to the Pd(0) center, the rate-limiting step.[3] Overcoming this high activation energy barrier requires highly active catalyst systems.
-
Catalyst Poisoning: The lone pair of electrons on the isoquinoline's nitrogen atom can coordinate strongly to the palladium catalyst.[2] This coordination forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction. This is a common issue with nitrogen-containing heterocycles.[4][5]
Q2: What is the general strategy for selecting a catalyst system for an unreactive heteroaryl chloride like this compound?
A2: The key is to use a catalyst system that is both highly active and sterically shielded. The general principle is to employ a combination of a palladium source and a specialized ligand. The ligand choice is paramount and should feature:
-
High Electron Density: Electron-rich ligands increase the electron density on the palladium center, which promotes the difficult oxidative addition step.[3][6]
-
Steric Bulk: Large, bulky ligands promote the final reductive elimination step to release the product.[7] They also favor the formation of highly reactive monoligated Pd(0) species and can physically hinder the isoquinoline nitrogen from coordinating to and deactivating the palladium center.[4][7]
Modern biaryl phosphine ligands, often referred to as "Buchwald ligands," are the state-of-the-art for these transformations.[5]
Q3: For a standard Suzuki-Miyaura coupling with this compound, what is a reliable starting point for catalyst, ligand, and base?
A3: A robust starting point for a Suzuki-Miyaura reaction would be a second-generation (G2) or third-generation (G3) Buchwald precatalyst, which ensures efficient generation of the active Pd(0) species.[8]
-
Palladium Source/Ligand: XPhos-Pd-G3 or SPhos-Pd-G3 (1-2 mol%). These precatalysts incorporate bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos) that are highly effective for coupling heteroaryl chlorides.[5][9] If using a separate palladium source and ligand, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with 1.1-1.2 equivalents of the SPhos or XPhos ligand is a common alternative.
-
Base: A moderately strong inorganic base is required to facilitate the transmetalation step.[9] Finely powdered, anhydrous potassium phosphate (K₃PO₄) is an excellent first choice. Potassium carbonate (K₂CO₃) is another viable option.[2]
-
Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene are standard.[9] Sometimes a mixture with water is used to help dissolve the base.[9]
Q4: I need to perform a Buchwald-Hartwig amination on this compound. How should my catalyst system differ from a Suzuki coupling?
A4: The fundamental principles remain the same (bulky, electron-rich ligands), but the specific ligands and bases are often different. C-N bond formation can be more demanding than C-C bond formation.[10][11]
-
Palladium Source/Ligand: For C-N coupling, ligands like BrettPhos and Josiphos-type ligands are often superior.[8] Using a precatalyst like BrettPhos-Pd-G3 is a highly reliable starting point. These ligands are specifically designed to facilitate the reductive elimination step that forms the C-N bond.[12]
-
Base: Buchwald-Hartwig aminations typically require a stronger, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[11]
-
Solvent: Anhydrous, degassed toluene or THF are excellent solvent choices.[11]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low to No Product Yield
Your reaction has stalled or failed to initiate, with starting material largely remaining after the expected reaction time.
-
Inactive Catalyst / Inefficient Precatalyst Activation:
-
Cause: The active Pd(0) species is not being generated from your Pd(II) precatalyst, or your Pd(0) source has degraded. Oxygen is a primary culprit, as it rapidly oxidizes the active catalyst.[2]
-
Solution:
-
Ensure Inert Atmosphere: This is the most critical factor. Your solvent must be rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be flushed with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.[2][13]
-
Use a Modern Precatalyst: Switch to a G3 or G4 Buchwald precatalyst. These are designed for rapid and efficient activation under mild conditions, minimizing the potential for side reactions.[8][14]
-
Verify Reagent Quality: Ensure your palladium source has been stored correctly and is not old. If using a simple salt like Pd(OAc)₂, its quality is paramount.
-
-
-
Inappropriate Ligand Choice:
-
Cause: The chosen ligand is not sufficiently electron-rich or bulky to overcome the high activation barrier of the C-Cl bond or to prevent catalyst poisoning.
-
Solution:
-
-
Incorrect Base or Solvent:
-
Cause: The base may be too weak, not soluble enough, or contain moisture. The solvent may not be appropriate for the specific coupling type or may not adequately solubilize all components.
-
Solution:
-
Base Quality: Use a fresh bottle of base, ensure it is finely powdered to maximize surface area, and dry it in an oven before use if necessary. For Suzuki reactions, consider switching from K₂CO₃ to the stronger K₃PO₄.[9]
-
Solvent Screening: If a reaction is sluggish in toluene, try a more polar solvent like dioxane or THF. Ensure the solvent is anhydrous.[2][16]
-
-
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
You observe a fine black precipitate forming in your reaction mixture, often accompanied by a stall in the reaction.
-
Presence of Oxygen:
-
Cause: Palladium black is finely divided, catalytically inactive palladium metal. Its formation is most often caused by the oxidation of the active Pd(0) catalyst by trace oxygen, followed by decomposition.[2]
-
Solution:
-
Improve Inert Technique: This is non-negotiable. Re-evaluate your degassing and inert atmosphere procedures. Use septa that have not been punctured many times. Maintain a positive pressure of argon or nitrogen, which can be visualized with an oil bubbler.
-
-
-
Excessively High Temperature:
-
Cause: While heat is often required to drive the reaction, high temperatures can accelerate catalyst decomposition pathways.[2]
-
Solution:
-
Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate. Try decreasing the temperature by 10-20 °C. If the reaction is simply slow, a more active ligand is a better solution than excessive heat.
-
-
-
Ligand Dissociation/Decomposition:
-
Cause: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation into palladium black.[2]
-
Solution:
-
Optimize Ligand-to-Palladium Ratio: When not using a precatalyst, a slight excess of ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help stabilize the catalytic species. However, a large excess can sometimes inhibit the reaction.[2]
-
-
Problem 3: Formation of Side Products
You observe significant byproducts in your crude reaction analysis (e.g., by LC-MS or GC-MS).
-
Protodechlorination (Replacement of -Cl with -H):
-
Cause: This occurs when the palladium intermediate, after oxidative addition, reacts with a proton source (like trace water or the amine/boronic acid itself) before the desired coupling can occur.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware.
-
Use a Stronger, Non-nucleophilic Base: In Buchwald-Hartwig reactions, using a strong base like NaOt-Bu or LHMDS rapidly deprotonates the amine, favoring the formation of the palladium-amido complex over competing pathways.
-
-
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid):
-
Cause: This side reaction is often promoted by the presence of oxygen and can be prevalent at higher temperatures.
-
Solution:
-
Rigorous Degassing: As with catalyst deactivation, eliminating oxygen is the most effective way to suppress homocoupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.
-
-
Data & Protocols
Recommended Starting Conditions
The following table provides validated starting points for common cross-coupling reactions with this compound. Optimization will likely be required.
| Reaction Type | Palladium Source | Ligand | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 | Use of a precatalyst like SPhos-Pd-G3 is highly recommended.[5][9] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | NaOt-Bu (1.5) | Toluene | 100 | Reaction is highly sensitive to air and moisture.[8][11] |
| Sonogashira | Pd(PPh₃)₄ (5 mol%) | (None) | Et₃N / THF | 60-70 | Requires a Cu(I) co-catalyst (e.g., CuI, 2-5 mol%).[17] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a step-by-step methodology for a test reaction.
-
Drying and Inerting: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and add it to the reaction flask. Perform this step quickly to minimize air exposure.
-
Solvent Addition: Add the required volume of degassed, anhydrous solvent (e.g., toluene) via syringe.
-
Degassing (Optional but Recommended): Briefly bubble argon through the reaction mixture for 5-10 minutes.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
General Palladium Cross-Coupling Catalytic Cycle
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. The cycle is initiated by the active Pd(0) species.
Caption: A simplified representation of the Pd-catalyzed cross-coupling cycle.
Troubleshooting Workflow for Failed Reactions
This decision tree provides a logical path for diagnosing failed or low-yielding reactions involving this compound.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Chloroisoquinoline
Welcome to the technical support center for the purification of 4-Chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound, a critical intermediate in pharmaceutical and materials science research.[1][2][3] This document provides a framework for understanding common impurities and implementing robust purification strategies.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during the purification of crude this compound.
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile of your crude this compound is intrinsically linked to its synthetic route. Common methods for synthesizing the isoquinoline core include the Bischler-Napieralski and Pomeranz-Fritsch reactions, followed by chlorination.[4][5]
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: If the synthesis involves the chlorination of 4-hydroxyisoquinoline, residual amounts of this precursor may be present in the crude product.[6]
-
Reagents and Byproducts from Chlorination: When using reagents like phosphorus oxychloride (POCl₃), impurities such as phosphorylated intermediates or decomposition products can arise.[7][8] Incomplete reaction can also leave behind hydroxy-species.
-
Isomeric Impurities: Depending on the cyclization strategy (e.g., Bischler-Napieralski), abnormal cyclization can lead to the formation of regioisomers.[9]
-
Side-Reaction Products: The Bischler-Napieralski reaction is known to sometimes produce styrene-type byproducts through a retro-Ritter reaction.[10]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
Q2: My crude product is a dark, oily residue. How can I best handle this for purification?
An oily or deeply colored crude product often indicates the presence of polymeric materials or highly conjugated impurities. Before attempting crystallization or column chromatography, it is advisable to perform a preliminary acid-base extraction.[11][12]
-
Rationale: this compound possesses a basic nitrogen atom and can be protonated by an acid to form a water-soluble salt.[12][13] Many non-basic, colored impurities will remain in the organic phase. This liquid-liquid extraction is highly effective for removing non-basic, non-polar, and polymeric impurities.[11][13]
Q3: I'm struggling to find a good recrystallization solvent. What should I try?
Finding an effective recrystallization solvent is often an empirical process. The ideal solvent will dissolve the this compound when hot but have low solubility at cooler temperatures.[14][15]
-
Solvent Screening: Start with small-scale solubility tests using a range of solvents with varying polarities. Common choices for compounds like this compound include ethanol, isopropanol, toluene, and mixtures such as hexane/ethyl acetate.[15][16]
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound-impurity mixture, or the solution is too supersaturated. Try a lower-boiling solvent or use a larger volume of the same solvent.[15]
Q4: My compound streaks on the TLC plate during column chromatography. How can I fix this?
Streaking on a TLC plate is a common issue that can hinder effective separation during column chromatography.
-
Cause: Streaking is often due to the sample being too concentrated, or the compound being too polar for the chosen eluent system, leading to strong interactions with the silica gel.[17] The acidic nature of silica gel can also interact with the basic nitrogen of the isoquinoline.
-
Solutions:
-
Dilute Your Sample: Ensure your spotting solution is not overly concentrated.[17]
-
Adjust Eluent Polarity: A good starting point for eluent selection is a mixture of hexane and ethyl acetate.[18] If streaking occurs, try increasing the polarity by adding more ethyl acetate or a small amount of a more polar solvent like methanol. For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can significantly improve the peak shape by neutralizing the acidic sites on the silica gel.
-
Check for Insolubles: Ensure your sample is fully dissolved before loading it onto the column. Insoluble material will streak from the origin.
-
Purification Workflow and Troubleshooting
The choice of purification strategy depends on the nature and quantity of impurities. A multi-step approach is often the most effective.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is ideal for removing non-basic and highly colored impurities from crude this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The this compound will be protonated and move into the aqueous layer. Repeat the extraction twice.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), until the solution is basic (pH > 10). The this compound will precipitate as a solid.
-
Back-Extraction: Extract the now basic aqueous solution with fresh DCM or ethyl acetate to recover the purified this compound into the organic phase.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating closely related impurities.[6][18]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[20][21] A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the this compound.[18][20] If the compound is very polar, a methanol/DCM system can be used.[22]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[23]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. For optimal separation, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the top of the column.[6]
-
Elution: Begin eluting with the determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[18]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization for Final Purification
Recrystallization is an excellent final step to obtain highly pure, crystalline material.[14]
-
Solvent Selection: In an Erlenmeyer flask, dissolve the this compound in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[15]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery after acid-base extraction | Incomplete basification before back-extraction. | Ensure the pH of the aqueous layer is >10 before extracting the product back into the organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC before running the column. Aim for a ΔRf > 0.2 between the product and major impurities. |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). | |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point or use a solvent pair.[15] |
| The solution is too concentrated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. | |
| Colored impurities persist after purification | Highly conjugated or polymeric byproducts. | Use activated charcoal during recrystallization (add to the hot solution before filtration). Be aware that this can reduce yield. |
| Co-elution with an impurity of similar polarity. | Try a different solvent system for chromatography or consider preparative TLC for small scales. |
References
- 1. chembk.com [chembk.com]
- 2. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Home Page [chem.ualberta.ca]
- 21. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 22. Chromatography [chem.rochester.edu]
- 23. web.uvic.ca [web.uvic.ca]
Technical Support Center: 4-Chloroisoquinoline NMR Analysis
Welcome to the technical support center for the spectroscopic analysis of 4-chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common challenges encountered during the assignment of ¹H and ¹³C NMR spectra for this halogenated heterocyclic compound in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows a complex, overlapping aromatic region. How can I begin to assign the peaks?
A1: Signal overlapping in the aromatic region is a frequent challenge with substituted isoquinolines due to the similar electronic environments of the protons. A standard 1D ¹H NMR spectrum is often insufficient for a complete, unambiguous assignment.[1] The first step is to understand the expected signal patterns and then employ two-dimensional (2D) NMR techniques to resolve the ambiguities.
Causality & Rationale: The this compound structure has two fused rings: a benzene ring (carbocyclic) and a pyridine ring (heterocyclic). The electron-withdrawing chlorine atom at position 4 and the nitrogen atom at position 2 significantly influence the electron density around the molecule, leading to distinct chemical shifts for each proton. However, the protons on the benzene ring (H-5, H-6, H-7, H-8) often resonate in a narrow chemical shift range, causing overlap.
Initial Troubleshooting Workflow:
Caption: Initial workflow for resolving complex ¹H NMR spectra.
Recommended Action: The most powerful first step to deconstruct the overlapping region is the ¹H-¹H COSY (Correlation Spectroscopy) experiment. This technique reveals which protons are spin-coupled to each other, typically through two or three bonds.[2] By identifying these correlations, you can trace the connectivity of the protons around each ring system.
Q2: I've run a COSY spectrum. How do I use it to differentiate the protons on the benzene ring (H-5, H-6, H-7, H-8)?
A2: The COSY spectrum is essential for establishing proton connectivity. On a COSY plot, the 1D spectrum appears on the diagonal. The off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding chemical shifts on the horizontal and vertical axes are coupled.[3]
Step-by-Step COSY Analysis Protocol:
-
Identify a Starting Point: Locate a proton signal that is well-resolved or has a distinctive multiplicity in the 1D spectrum. For isoquinolines, H-5 is often a doublet coupled only to H-6, and H-8 is a doublet coupled only to H-7. These are excellent starting points.
-
"Walk" Around the Ring:
-
Find the cross-peak corresponding to your starting proton (e.g., H-5).
-
Follow a perpendicular line from this cross-peak back to the diagonal. The proton on the diagonal at this position is the one it's coupled to (H-6).
-
Now, find the new diagonal peak for H-6. Look for its other cross-peak (not the one connecting back to H-5). This will correlate to H-7.
-
Continue this process from H-7 to H-8. You will have traced the entire spin system of the benzene ring: H-5 ↔ H-6 ↔ H-7 ↔ H-8 .
-
-
Confirm Assignments with Coupling Constants (J-values): The magnitude of the J-coupling constant provides structural information.[4]
-
Ortho coupling (³J_HH_): Coupling between adjacent protons (e.g., H-5 and H-6) is typically in the range of 7-9 Hz.
-
Meta coupling (⁴J_HH_): Coupling between protons separated by two bonds (e.g., H-5 and H-7) is smaller, around 1-3 Hz.
-
Para coupling (⁵J_HH_): Coupling across three bonds is usually very small or not observed (<1 Hz).
-
By combining the connectivity from COSY with the splitting patterns and J-values from the high-resolution 1D spectrum, you can confidently assign the H-5, H-6, H-7, and H-8 signals.
Q3: The assignments for H-1 and H-3 are unclear. How can I definitively assign these singlets in the pyridine ring?
A3: H-1 and H-3 are in the heterocyclic ring and do not have adjacent protons, so they typically appear as singlets (or very finely split doublets due to long-range coupling). Differentiating them requires long-range correlation experiments. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the ideal tool for this.
Rationale: HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). This allows you to piece together the molecular skeleton by connecting protons to non-bonded carbons.
HMBC-Based Assignment Strategy:
-
Acquire ¹³C and HSQC Spectra: First, you need to know the chemical shifts of the carbons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton to its directly attached carbon, allowing you to assign C-1, C-3, C-5, C-6, C-7, and C-8.
-
Analyze HMBC Cross-Peaks:
-
H-1 Correlations: The proton at H-1 will show a strong three-bond correlation to the quaternary carbon C-8a and a two-bond correlation to C-3.
-
H-3 Correlations: The proton at H-3 will show a three-bond correlation to the quaternary carbon C-4a and a two-bond correlation to C-1.
-
The observation of a cross-peak between the downfield H-1 proton and C-8a is often a key diagnostic correlation.
-
Caption: Key HMBC correlations for assigning H-1 and H-3.
Q4: My observed chemical shifts deviate from predicted values. What are the common causes and how do I troubleshoot this?
A4: Discrepancies between experimental and predicted or literature NMR data are common and can often be explained by environmental factors.[5]
Primary Causes for Chemical Shift Variation:
-
Solvent Effects: The choice of deuterated solvent is the most significant factor. Aromatic solvents like benzene-d₆ can induce noticeable shifts (known as Aromatic Solvent Induced Shifts, or ASIS) compared to solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects.[5][6]
-
Concentration: At high concentrations, intermolecular interactions (like pi-stacking in aromatic systems) can occur, leading to changes in the electronic environment and thus altering chemical shifts.[6]
-
Temperature: Chemical shifts, particularly for protons involved in hydrogen bonding or conformational equilibria, can be temperature-dependent.[5]
-
pH: If your sample or solvent contains acidic or basic impurities, the nitrogen atom of the isoquinoline ring could be protonated. This would dramatically alter the electronic structure and lead to significant downfield shifts for all protons, especially those on the pyridine ring.
Troubleshooting Protocol:
-
Verify Solvent Purity: Check for residual proton signals from your solvent and for the presence of water.[7] A water peak can indicate moisture that may affect the sample.[6]
-
Run a Dilution Study: Acquire spectra at different concentrations (e.g., 50 mM, 10 mM, 1 mM). If the chemical shifts change with concentration, this indicates intermolecular effects. Extrapolating to infinite dilution can provide shifts free from these effects.
-
Change Solvents: Acquire a spectrum in a solvent with different properties (e.g., switch from CDCl₃ to benzene-d₆ or DMSO-d₆). This can help resolve overlapping peaks and confirm assignments, as different protons will shift to varying extents.[6]
-
Check pH: If protonation is suspected, add a drop of D₂O to see if any exchangeable protons are present. To test for pH effects, you can carefully add a trace amount of a non-interfering acid or base to see if shifts are affected, though this is an advanced technique and should be done cautiously.
Reference Data & Experimental Protocols
Table 1: Typical ¹H and ¹³C NMR Data for this compound
Note: Chemical shifts (δ) are highly dependent on the solvent and concentration. These are representative values.[8][9]
| Position | Atom | Typical ¹H δ (ppm) | Multiplicity | Typical ¹³C δ (ppm) |
| 1 | CH | 8.8 - 9.2 | s | 151 - 153 |
| 3 | CH | 8.4 - 8.6 | s | 143 - 145 |
| 4 | C-Cl | - | - | 146 - 148 |
| 4a | C | - | - | 128 - 130 |
| 5 | CH | 8.0 - 8.2 | d | 127 - 129 |
| 6 | CH | 7.5 - 7.7 | t | 126 - 128 |
| 7 | CH | 7.7 - 7.9 | t | 130 - 132 |
| 8 | CH | 7.9 - 8.1 | d | 123 - 125 |
| 8a | C | - | - | 135 - 137 |
Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer to a clean NMR tube.
-
1D ¹H Spectrum: Acquire a standard high-resolution 1D ¹H spectrum. Note the spectral width (e.g., from 0 to 10 ppm). Ensure proper shimming to achieve good resolution.
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set the spectral width (SW) in both dimensions (F2 and F1) to match the range determined from the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 improve resolution but increase acquisition time.
-
Set the number of scans (NS) per increment (typically 2, 4, or 8).
-
Set the receiver gain automatically.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
After the experiment finishes, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) and phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise.
-
Calibrate the axes using the 1D spectrum as a reference.[2]
-
References
- 1. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. J-coupling - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
stability and degradation of 4-Chloroisoquinoline in solution
Welcome to the technical support center for 4-Chloroisoquinoline (CAS No. 1532-91-8). This guide provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions regarding the stability and degradation of this compound in solution. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and materials.
Section 1: Understanding this compound Stability
This compound is a heterocyclic aromatic compound widely used as an intermediate in organic synthesis for dyes, ligands, and pharmaceuticals.[1][2] Its structure, featuring an isoquinoline core with a chlorine substituent at the 4-position, dictates its reactivity and stability profile. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the molecule susceptible to certain degradation pathways, primarily nucleophilic substitution and photodegradation. Understanding these vulnerabilities is critical for accurate experimental design, sample handling, and data interpretation.
Key Factors Influencing Stability:
-
pH: The pH of the solution is a critical determinant of stability. The isoquinoline nitrogen can be protonated under acidic conditions, which can influence the molecule's electronic properties and reactivity. Both acidic and basic conditions can catalyze the hydrolysis of the carbon-chlorine bond.[3][4]
-
Light: Aromatic systems like isoquinoline can absorb UV radiation, potentially leading to photolytic cleavage of the C-Cl bond or other photochemical reactions.[5] It is recommended to handle and store the compound protected from direct sunlight.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing this compound under recommended cool conditions is essential for long-term stability.[6][7]
-
Solvent: The choice of solvent can impact stability. Protic solvents (like water or alcohols) can participate directly in degradation (e.g., hydrolysis or alcoholysis), while the polarity of the solvent can influence reaction rates. The compound is soluble in organic solvents like ethanol, benzene, and dimethylformamide.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to degradation of the aromatic system. Contact with strong oxidizing agents should be avoided.[8]
Section 2: Primary Degradation Pathways
The principal degradation mechanisms for this compound are hydrolysis and photolysis. These pathways involve the cleavage of the C-Cl bond, which is the most labile site for nucleophilic attack.
Hydrolytic Degradation
Hydrolysis is a chemical reaction where a water molecule cleaves a bond. In the case of this compound, this results in the substitution of the chlorine atom with a hydroxyl group, forming 4-hydroxyisoquinoline. This reaction is a form of nucleophilic aromatic substitution (SNAr).[2] The rate of hydrolysis is highly dependent on pH.[3][9]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the isoquinoline nitrogen is protonated. This increases the electron deficiency of the ring system, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the carbon atom bearing the chlorine, leading to a more rapid degradation compared to neutral conditions.[3] For every one-point increase in pH above 7, the rate of hydrolysis can increase tenfold for susceptible compounds.[3]
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy needed to break the C-Cl bond, leading to the formation of radical species.[5] This can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products. The direct photodegradation pathway often involves the cleavage of the C–Cl bond and substitution by a hydroxyl group.[10]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I prepared a stock solution of this compound in methanol/water, and after a day, my HPLC analysis shows a new, more polar peak. What is happening?
A1: You are likely observing the hydrolysis of this compound to 4-hydroxyisoquinoline.
-
Causality: The presence of water in your solvent mixture provides the nucleophile (H₂O) needed to displace the chloride atom.[11] This process can occur even at neutral pH, although it is often slow. If your water or methanol is slightly acidic or basic, the degradation can be accelerated.[4] 4-hydroxyisoquinoline is more polar than the parent compound and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Analyze Immediately: Prepare solutions fresh and analyze them as soon as possible.
-
Use Aprotic Solvents: For short-term storage, use dry, aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF).[1]
-
Control pH: If an aqueous solution is necessary, buffer it to a neutral or slightly acidic pH (e.g., pH 4-6), where many similar compounds exhibit maximum stability.[12] Perform a small-scale time-course study to determine the acceptable window for solution stability under your specific conditions.
-
Refrigerate Solutions: Store solutions at 2-8°C to slow the degradation rate.[7]
-
Q2: My solid this compound has developed a yellowish or brownish tint over time. Is it still usable?
A2: The color change suggests potential degradation, possibly due to light exposure or slow oxidation.
-
Causality: Solid-state degradation can occur, especially with prolonged exposure to light and air. Photolytic reactions or slow oxidation can create colored impurities.[1] The product is typically a colorless to pale yellow crystalline solid.[1][2] A significant color change indicates a decrease in purity.
-
Troubleshooting Steps:
-
Verify Purity: Dissolve a small amount of the material and analyze it by HPLC, comparing the peak area of the main component to any impurity peaks. A purity check by melting point determination can also be useful; the melting point is approximately 86-88 °C.[1]
-
Proper Storage: Always store this compound in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place.[1][6][7]
-
Purification: If the purity is unacceptably low, recrystallization from a suitable solvent may be necessary.
-
Q3: I'm running a reaction with this compound and a nucleophile, but I'm getting low yields and multiple side products.
A3: This could be due to the intrinsic reactivity of the starting material or competitive degradation under your reaction conditions.
-
Causality: this compound is reactive towards nucleophiles; this is its intended function as a synthetic intermediate.[2][13] However, if your reaction conditions are harsh (e.g., high temperature, extreme pH), the compound may degrade via hydrolysis or other pathways before your desired reaction can complete.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up a control experiment with this compound under the reaction conditions (solvent, temperature, base/acid) but without your nucleophile. Analyze the mixture over time to assess the stability of the starting material itself.
-
Optimize Conditions: If the control shows degradation, consider milder reaction conditions. This could involve lowering the temperature, using a less harsh base/acid, or reducing the reaction time.
-
Protect from Water: Ensure all solvents and reagents are anhydrous if your reaction is sensitive to hydrolysis.
-
Troubleshooting Summary Table
| Symptom | Possible Cause(s) | Recommended Solutions |
| Appearance of a new, more polar peak in HPLC of a solution. | Hydrolysis to 4-hydroxyisoquinoline. | Prepare solutions fresh in aprotic solvents; if aqueous, buffer to pH 4-6 and use quickly; store solutions at 2-8°C. |
| Solid material has turned from white/pale yellow to dark yellow/brown. | Photodegradation or oxidation. | Check purity via HPLC; store solid material protected from light and air in a tightly sealed container.[1][6] |
| Inconsistent results in replicate experiments. | Instability of the sample solution; poor sample preparation. | Analyze samples immediately after preparation; ensure precise and consistent preparation methods.[5] |
| No degradation observed in a forced degradation study. | Stress conditions are not harsh enough. | Increase stressor concentration (acid, base), temperature, or duration of exposure.[5] |
| Complete degradation of the compound in a short time. | Stress conditions are too harsh. | Reduce stressor concentration, temperature, or exposure time to target 5-20% degradation.[5] |
Section 4: Experimental Protocols
Protocol 4.1: Forced Degradation Study
A forced degradation (stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[5][14] The goal is to achieve partial (5-20%) degradation of the active substance.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (ACN).
2. Stress Conditions (run in parallel):
-
Control Sample: Stock solution stored at 2-8°C, protected from light.
-
Acid Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. b. Incubate at 60°C. c. Withdraw aliquots at set time points (e.g., 2, 6, 12, 24 hours). d. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[5]
-
Base Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. b. Keep at room temperature. c. Withdraw aliquots at set time points (e.g., 1, 2, 4, 8 hours). d. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). b. Keep at room temperature, protected from light. c. Withdraw aliquots at set time points and analyze.[5]
-
Thermal Degradation: a. Place solid this compound in a 70°C oven. b. Separately, incubate 1 mL of the stock solution at 70°C. c. Sample at set time points.
-
Photolytic Degradation: a. Expose the stock solution to a UV light source (e.g., 254 nm) or a photostability chamber. b. Keep a control sample wrapped in aluminum foil alongside the exposed sample.[5] c. Sample at set time points.
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/ACN mobile phase and UV detection). The method must be able to separate the parent peak from all degradation products.[14]
Workflow for Investigating Solution Instability
Caption: Workflow for troubleshooting unexpected solution instability.
Primary Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound? A: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, protected from direct sunlight.[1][6][7]
Q: Is this compound soluble in water? A: It has low water solubility.[8][15] It is more readily soluble in organic solvents such as ethanol, benzene, and dimethylformamide.[1]
Q: What is the primary safety concern when handling this compound? A: Avoid direct contact with skin and eyes, and avoid inhaling vapor or dust.[1] It can cause skin and eye irritation.[15] Standard personal protective equipment (gloves, safety glasses) should be worn.[1]
Q: Can I use a different chloro-substituted isoquinoline (e.g., 1-chloroisoquinoline) and expect the same stability profile? A: Not necessarily. While all chloroisoquinolines will be susceptible to similar degradation pathways, the position of the chlorine atom significantly affects the electronic properties of the molecule and thus its reactivity. The stability profile should be determined independently for each isomer.
Q: What analytical techniques are best for monitoring the stability of this compound? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[14] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[14][16]
References
- 1. chembk.com [chembk.com]
- 2. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 1532-91-8 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.viu.ca [web.viu.ca]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. library.dphen1.com [library.dphen1.com]
Technical Support Center: Reaction Workup Procedures for 4-Chloroisoquinoline Substitutions
Welcome to the technical support center for 4-Chloroisoquinoline substitutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of post-reaction workup and purification. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compounds.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental workup.
Question 1: After my palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), my crude product is contaminated with a fine black powder. What is it and how do I remove it?
Answer: The fine black powder is likely palladium black, which is the precipitated, inactive form of your palladium catalyst. Its removal is crucial for obtaining a pure product.
-
Probable Cause: The palladium catalyst has agglomerated and precipitated out of the solution. This is a common occurrence in many cross-coupling reactions.
-
Solution: Filtration through Celite is a highly effective method for removing palladium black.[1][2]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a small plug of Celite in a fritted glass funnel or a pipette.
-
Pass the diluted reaction mixture through the Celite plug.
-
Wash the Celite plug with additional solvent to ensure complete recovery of your product.
-
The filtrate should be free of the black particulate matter.
-
Question 2: My final product has a persistent grey/black color, even after filtration. What is the likely cause and how can I purify it?
Answer: This indicates the presence of soluble or colloidal palladium species. The basic nitrogen of the isoquinoline ring can form stable complexes with palladium, making it difficult to remove by simple filtration.[3]
-
Probable Cause: Formation of soluble palladium complexes with your product or other nitrogen-containing ligands in the reaction mixture.
-
Solutions:
-
Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines.[3][4] Stirring the crude product solution with a scavenger resin, followed by filtration, can effectively remove the residual palladium.
-
Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing residual palladium.[3][5] However, be aware that it can sometimes adsorb the desired product, leading to lower yields. A preliminary small-scale test is recommended.
-
Column Chromatography: Often, the final purification step of column chromatography will separate the desired product from the palladium complexes.[1]
-
Question 3: During aqueous workup, I'm observing an emulsion that is difficult to break. Why is this happening and what can I do?
Answer: Emulsions are common when working with basic nitrogen-containing compounds like isoquinolines, especially in the presence of certain solvents.
-
Probable Cause: The basicity of the isoquinoline derivative can lead to the formation of salts at the aqueous-organic interface, stabilizing the emulsion. The use of solvents like benzene can also contribute to emulsion formation.
-
Solutions:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous layer.
-
Solvent Manipulation: If practical, removing the reaction solvent by rotary evaporation before the workup can prevent emulsion formation. Alternatively, diluting the reaction mixture with a larger volume of the extraction solvent can also be effective.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Question 4: My reaction seems to have worked based on TLC analysis, but after workup and purification, my yield is very low. Where could my product have gone?
Answer: Product loss during workup is a common issue and can occur at several stages.
-
Probable Causes & Solutions:
-
Aqueous Solubility: Your substituted isoquinoline might have some solubility in the aqueous layer, especially if it is protonated.[6]
-
Troubleshooting Step: Before discarding the aqueous layers from your extractions, it's good practice to back-extract them with a fresh portion of organic solvent. Also, ensure the aqueous layer is basic (pH > 8) before extraction to keep your product in its free base form.
-
-
Adsorption on Drying Agent: Over-drying with agents like magnesium sulfate or sodium sulfate can sometimes lead to adsorption of the product.
-
Troubleshooting Step: After decanting the dried organic solution, wash the drying agent with fresh solvent and combine the washings with the main solution.
-
-
Incomplete Elution from Chromatography Column: Highly polar products can stick to the silica gel.
-
Troubleshooting Step: If you suspect your product is highly polar, consider using a more polar eluent system for your column chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve the recovery of basic compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard extraction procedure for a 4-substituted isoquinoline?
A1: A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it sequentially with water, a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to aid in phase separation and remove residual water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[7][8]
Q2: Do I need to protect the isoquinoline nitrogen during substitution reactions?
A2: The isoquinoline nitrogen is a weak base (pKa of 5.14 for the protonated form) and is generally not nucleophilic enough to interfere with many substitution reactions at the 4-position, especially in cross-coupling reactions.[9] However, for certain reactions involving highly reactive electrophiles, protection might be necessary.
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted this compound can often be removed by column chromatography. Due to the difference in polarity between the starting material and the substituted product, they can usually be separated on a silica gel column.
Q4: What are some common side products in these reactions?
A4: Besides unreacted starting materials, potential side products can include compounds from homocoupling of the coupling partner (in cross-coupling reactions) or dimerization of the isoquinoline product.[10] Hydrolysis of the chloro-group to a hydroxyl group can also occur under certain conditions.
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., 3 volumes of ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of water.
-
If acidic byproducts are present, wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter or decant the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Palladium Catalyst using Celite
-
After the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a short column by plugging a Pasteur pipette with a small amount of cotton wool and adding a 1-2 cm layer of Celite.
-
Pass the diluted reaction mixture through the Celite plug, collecting the filtrate.
-
Wash the Celite plug with additional solvent to ensure all the product is recovered.
-
Combine the filtrates and concentrate under reduced pressure.
General Workup Workflow for this compound Substitutions
Caption: A generalized workflow for the workup of this compound substitution reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. spinchem.com [spinchem.com]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloroisoquinoline and 4-Bromoquinoline for Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline and quinoline scaffolds are privileged structures, forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalization of these heterocycles is paramount in drug discovery, enabling the modulation of pharmacological activity and pharmacokinetic properties. Among the key precursors for such modifications are halogenated isoquinolines and quinolines, with 4-chloroisoquinoline and 4-bromoquinoline serving as versatile building blocks. This guide provides an in-depth comparison of their reactivity, supported by experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Reactivity Differences
| Feature | This compound | 4-Bromoquinoline | General Trend & Rationale |
| Palladium-Catalyzed Cross-Coupling | Generally less reactive | Generally more reactive | Reactivity trend (C-I > C-Br > C-Cl) is governed by the C-X bond dissociation energy. The weaker C-Br bond facilitates the rate-determining oxidative addition step.[3][4] |
| Nucleophilic Aromatic Substitution (SNAr) | Generally more reactive | Generally less reactive | Reactivity trend (C-F > C-Cl > C-Br > C-I) is dictated by the electronegativity of the halogen, which polarizes the C-X bond and stabilizes the Meisenheimer intermediate.[5][6] |
| Cost & Availability | Often more cost-effective | Typically more expensive | Manufacturing processes for chloro-derivatives are often more economical. |
Delving Deeper: A Mechanistic Perspective
The choice between a chloro- or bromo-substituted precursor hinges on the intended chemical transformation. The fundamental differences in their reactivity are rooted in the distinct properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol).[3][4][12] This lower bond dissociation energy means that 4-bromoquinoline will typically undergo oxidative addition to the Pd(0) catalyst more readily and under milder conditions than this compound.[13] Consequently, for cross-coupling reactions, 4-bromoquinoline is generally the more reactive substrate , often providing higher yields and faster reaction times.
However, advancements in ligand design have developed highly active catalysts capable of activating the more robust C-Cl bond.[14][15] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) enhance the electron density on the palladium center, facilitating the oxidative addition of aryl chlorides.[16][17] While this closes the reactivity gap, 4-bromoquinolines often remain the substrate of choice for achieving high efficiency, especially in complex molecular settings.[18][19]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) reactions are governed by a different set of electronic principles.[5][20] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the halogen.[1] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the halide ion restores aromaticity.[5]
The rate-determining step is typically the initial nucleophilic attack. The reactivity is influenced by two main factors:
-
Electronegativity of the Halogen : The high electronegativity of chlorine (compared to bromine) creates a more polarized C-Cl bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Stabilization of the Intermediate : The electronegative halogen stabilizes the negative charge of the Meisenheimer complex through an inductive effect. Chlorine's greater electronegativity provides better stabilization than bromine.
For these reasons, in SNAr reactions, the reactivity trend is often reversed: This compound is generally more reactive than 4-bromoquinoline .[6] The presence of the electron-withdrawing ring nitrogen in the isoquinoline and quinoline systems further activates the C4 position towards nucleophilic attack, making these valuable substrates for SNAr.[1][21]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoquinoline
This protocol provides a robust starting point for the coupling of 4-bromoquinoline with a generic arylboronic acid.[22][23]
Materials:
-
4-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene/Ethanol (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed Toluene/Ethanol solvent mixture via syringe.
-
Add the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution on this compound
This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.[1][24]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add the amine nucleophile and potassium carbonate to the solution.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
If extracting, wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate in vacuo, and purify the residue by column chromatography.
Conclusion and Recommendations
The choice between this compound and 4-bromoquinoline is a strategic one, dictated by the desired chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), 4-bromoquinoline is the preferred substrate due to its higher reactivity stemming from the weaker C-Br bond. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields.
-
For nucleophilic aromatic substitution (SNAr) reactions, this compound is generally the more reactive choice. The higher electronegativity of chlorine enhances the electrophilicity of the C4 position and better stabilizes the key Meisenheimer intermediate.
While modern catalysts have expanded the utility of aryl chlorides in cross-coupling, the inherent reactivity differences remain a crucial consideration in process development and route scouting. By understanding the mechanistic underpinnings of these reactions, researchers can select the optimal substrate to accelerate the synthesis of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. deepdyve.com [deepdyve.com]
- 10. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Halo-isoquinoline Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The isoquinoline scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The introduction of a halogen atom to this scaffold can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of halo-isoquinoline isomers, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships (SAR) governed by the position of the halogen substituent and provide supporting experimental data and detailed protocols to empower your research endeavors.
The Critical Role of Halogen Position: A Structural Overview
The position of a halogen atom on the isoquinoline ring is not a trivial matter. It influences the molecule's electron distribution, lipophilicity, and steric profile, all of which dictate its interaction with biological targets. For instance, a halogen at the C1 position can directly influence the reactivity of the adjacent nitrogen atom, while a halogen on the benzo ring (C5, C6, C7, or C8) can modulate interactions with larger protein surfaces. This guide will explore how these positional variations translate into tangible differences in biological efficacy.
I. Anticancer Activity: A Tale of Positional Isomerism
The quest for novel anticancer agents has led to extensive investigation of isoquinoline derivatives. Halogenation has emerged as a key strategy to enhance their cytotoxic potential.
Comparative Cytotoxicity of Fluoroisoquinoline Isomers
A direct comparison of the antiproliferative activity of isoquinoline-based thiosemicarbazones fluorinated at the 5-, 6-, 7-, and 8-positions has revealed significant positional effects. The following table summarizes the IC50 values against various cancer cell lines, demonstrating that the placement of the fluorine atom can dramatically influence anticancer potency.[1]
| Compound (Fluoroisoquinoline-based thiosemicarbazone) | Cancer Cell Line | IC50 (nM)[1] |
| 5-Fluoro derivative | Various | low-to-mid nanomolar range |
| 6-Fluoro derivative | Various | low-to-mid nanomolar range |
| 7-Fluoro derivative | Various | low-to-mid nanomolar range |
| 8-Fluoro derivative | Various | low-to-mid nanomolar range |
Note: While the source indicates potent activity in the low-to-mid nanomolar range for all tested isomers, specific IC50 values for each isomer against each cell line were not detailed in the available abstract. This highlights the general potency of these compounds.
Insights into Chloro- and Bromo-isoquinolines
Mechanism of Action: Targeting Key Cellular Pathways
Halo-isoquinolines often exert their anticancer effects by interfering with fundamental cellular processes. A common mechanism is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[3] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.
Furthermore, isoquinoline alkaloids and their derivatives have been shown to modulate critical signaling pathways involved in cancer progression, including the NF-κB, MAPK, and STAT3 pathways.[4][5] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.
References
A Senior Application Scientist's Guide to 4-Chloroisoquinoline: Unveiling its Advantages Over Analogs in Synthesis and Drug Discovery
In the landscape of heterocyclic chemistry, the isoquinoline scaffold stands as a cornerstone for the development of novel therapeutics and functional materials. Its derivatives are integral to a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals. Among the various functionalized isoquinolines, 4-Chloroisoquinoline has emerged as a particularly advantageous building block for synthetic chemists and drug development professionals. This guide provides an in-depth comparison of this compound with its quinoline and isoquinoline analogs, supported by experimental data, to elucidate its superior utility in modern organic synthesis and medicinal chemistry.
The Strategic Advantage of the 4-Chloro Substituent
The utility of a halogenated aromatic compound in synthesis is fundamentally tied to its reactivity, selectivity, and the economic viability of its preparation. While seemingly a simple substitution, the chlorine atom at the 4-position of the isoquinoline nucleus imparts a unique combination of electronic properties and reactivity that distinguishes it from other halo-analogs and positional isomers.
Enhanced Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The nature of the halide on the aromatic substrate is a critical determinant of its reactivity in these transformations.
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and the C-F bond being the strongest. While aryl iodides and bromides are often more reactive, this compound presents a compelling case for its use due to a balance of reactivity and cost-effectiveness.
Table 1: Comparison of Physicochemical Properties of 4-Haloisoquinolines
| Property | 4-Fluoroisoquinoline | This compound | 4-Bromoisoquinoline | 4-Iodoisoquinoline |
| Molecular Weight ( g/mol ) | 147.14 | 163.60 | 208.05 | 255.05 |
| C-X Bond Dissociation Energy (kcal/mol, approx. for benzene) | 125 | 96 | 81 | 65 |
| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
The data in Table 1 illustrates the fundamental differences between the 4-haloisoquinolines. While 4-bromo- and 4-iodoisoquinoline are more reactive in principle, recent advancements in catalyst design, particularly the development of electron-rich and sterically hindered phosphine ligands, have made the activation of the C-Cl bond increasingly efficient. This allows for the use of the more cost-effective and readily available this compound in a wide range of cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct comparative studies on 4-haloisoquinolines are scarce, data from analogous systems demonstrate the feasibility of using chloro-azaheterocycles. For instance, the Suzuki coupling of 2-chloropyridine, a related heteroaromatic chloride, can achieve excellent yields, often exceeding 90%, with the appropriate choice of catalyst and conditions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Chloro-Azaheterocycle
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chloro-azaheterocycle (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent and Reaction: Add degassed solvent (e.g., DME, Toluene, or Dioxane/H₂O mixture) and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The ability to achieve high yields with this compound, coupled with its lower cost compared to its bromo and iodo counterparts, makes it an economically attractive starting material for large-scale synthesis.
A Comparative Guide to the Structure-Activity Relationship of 4-Chloroisoquinoline Derivatives as Precursors for Potent Biologically Active Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its varied derivatives, 4-chloroisoquinoline serves as a pivotal intermediate, a versatile building block for the synthesis of a multitude of potent agents, particularly in the realms of oncology and infectious diseases. The reactivity of the C4-chloro group allows for the strategic introduction of diverse functionalities, leading to compounds with tailored biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from this compound, with a focus on their evolution into kinase inhibitors and anticancer therapeutics. We will explore the causal relationships behind synthetic choices and present supporting experimental data to illuminate the path from this chlorinated precursor to clinically relevant molecules.
The this compound Scaffold: A Gateway to Diverse Bioactivities
The inherent reactivity of the chlorine atom at the C4 position of the isoquinoline ring makes it an excellent leaving group for nucleophilic aromatic substitution reactions. This chemical handle is the primary reason why this compound is a cornerstone in the synthesis of a wide array of 4-substituted isoquinoline derivatives. The core hypothesis driving the derivatization of this scaffold is that the introduction of specific substituents at the C4 position can modulate the compound's interaction with biological targets, thereby fine-tuning its potency, selectivity, and pharmacokinetic properties.
The general synthetic strategy often involves the displacement of the 4-chloro group with various amines, anilines, or other nucleophiles, leading to the generation of libraries of compounds for biological screening. The nature of the substituent introduced at C4, along with modifications at other positions of the isoquinoline ring, dictates the ultimate therapeutic potential of the resulting molecule.
Structure-Activity Relationship Insights: From a Chloro Precursor to Potent Inhibitors
The transformation of the relatively simple this compound into highly active therapeutic candidates is a testament to the power of medicinal chemistry. The following sections dissect the key SAR trends observed in major classes of derivatives originating from this versatile scaffold.
4-Anilinoisoquinolines: A Privileged Motif for Kinase Inhibition
The substitution of the 4-chloro group with a substituted aniline moiety has proven to be a particularly fruitful strategy in the development of potent kinase inhibitors. This is largely due to the ability of the 4-anilinoisoquinoline scaffold to mimic the adenine region of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases.
Key SAR Observations:
-
The Anilino Moiety is Crucial: The presence of a substituted aniline ring at the 4-position is a common and critical feature for potent inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The substituents on this aniline ring play a pivotal role in determining the potency and selectivity of the inhibitor.
-
Substituents on the Anilino Ring: Small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring often enhance inhibitory activity. For instance, a 3-chloro or a 3-bromo substituent can significantly increase the potency against certain kinases.
-
Modifications on the Isoquinoline Core: Substitutions at other positions of the isoquinoline ring, such as C6 and C7, can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile. The introduction of small alkoxy groups at these positions has been shown to be beneficial in some cases.
Caption: Transformation of this compound to potent 4-anilinoisoquinoline kinase inhibitors.
4-Aminoalkylisoquinolines: Exploring Anticancer and Antimicrobial Activities
The introduction of aminoalkyl side chains at the C4 position has led to the discovery of compounds with significant anticancer and antimicrobial properties. The nature of the aminoalkyl chain, including its length and the substituents on the nitrogen atom, is critical for activity.
Key SAR Observations:
-
Side Chain Length: The length of the alkyl chain connecting the isoquinoline core to the terminal amino group influences the compound's ability to interact with its target. Often, a two to four-carbon linker is optimal.
-
Terminal Amino Group: The basicity and substitution pattern of the terminal amino group are crucial. Tertiary amines often exhibit better activity than primary or secondary amines. The incorporation of the terminal nitrogen into a heterocyclic ring (e.g., piperazine) can also modulate activity and pharmacokinetic properties.
-
Substituents on the Isoquinoline Ring: Similar to the 4-anilinoisoquinolines, substituents on the isoquinoline ring can be varied to improve the overall profile of the compound.
Comparative Performance of 4-Substituted Isoquinoline Derivatives
To provide a clearer picture of the impact of these structural modifications, the following table summarizes the biological activities of a selection of 4-substituted isoquinoline derivatives. It is important to note that direct head-to-head comparisons can be challenging due to variations in assay conditions between different studies.
| Derivative Class | Key Structural Features | Biological Target/Activity | Reported IC50/Activity | Reference |
| 4-Anilinoisoquinolines | 3-Chloroanilino at C4 | EGFR Tyrosine Kinase | IC50 ≈ 20 nM | [1] |
| 4-Anilinoquinolines | Varies; often with solubilizing groups at C6/C7 | Tubulin Polymerization | IC50 = 1.5-3.9 nM (Compound 14h) | [2] |
| 4-Aminoquinolines | 7-Chloro, N,N-dimethyl-ethane-1,2-diamine at C4 | Cytotoxicity (MDA-MB 468 cells) | More potent than chloroquine | [3] |
Experimental Protocols: A Guide to Evaluation
The validation of the biological activity of these compounds relies on robust and reproducible experimental assays. Below are detailed, step-by-step methodologies for key experiments used to evaluate the performance of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity, fluorescence, or luminescence.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Mixture: In a microplate well, combine the kinase enzyme, a specific peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For example, in a luminescence-based assay, a reagent is added that converts the ADP produced into a luminescent signal, which is then read by a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile starting point for the development of potent and selective biologically active molecules. The ease of substitution at the C4 position has enabled medicinal chemists to explore a vast chemical space, leading to the discovery of promising kinase inhibitors and anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the C4 position, with 4-anilino and 4-aminoalkyl moieties being particularly effective pharmacophores.
Future research in this area will likely focus on the development of more selective inhibitors by fine-tuning the substituents on both the isoquinoline and the appended moieties. The exploration of novel nucleophiles to displace the 4-chloro group could lead to the discovery of compounds with entirely new mechanisms of action. Furthermore, a deeper understanding of the three-dimensional interactions between these compounds and their biological targets, through techniques like X-ray crystallography and computational modeling, will be crucial for the rational design of the next generation of 4-substituted isoquinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of 4-Chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the myriad of heterocyclic compounds, the isoquinoline core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the antibacterial efficacy of 4-Chloroisoquinoline derivatives, offering insights into their performance against clinically relevant bacteria, potential mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to this compound Derivatives as Antibacterial Agents
The isoquinoline framework is a key component in many natural and synthetic bioactive compounds. The introduction of a chlorine atom at the C-4 position of the isoquinoline ring can significantly modulate the molecule's electronic and steric properties, potentially enhancing its interaction with bacterial targets and leading to improved antibacterial potency. Research into this specific class of derivatives aims to develop novel therapeutic agents that can overcome existing resistance mechanisms.
Comparative Antibacterial Efficacy
The true measure of a potential antibacterial agent lies in its in vitro activity against a panel of pathogenic bacteria. The following data, synthesized from available literature, compares the efficacy of a representative this compound derivative against a key Gram-negative pathogen.
A study by Lal et al. investigated the antibacterial activity of a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline. The in vitro activity of this compound was evaluated against Pseudomonas aeruginosa (ATCC 27853), a notoriously difficult-to-treat opportunistic pathogen. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined using standard methods approved by the Clinical and Laboratory Standards Institute.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative against Pseudomonas aeruginosa
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa (ATCC 27853) | 6.0 - 24.0 | --INVALID-LINK--[1] |
Note: The range in MIC values reflects testing in different media.
While this data provides a valuable starting point, further research is critically needed to establish a broader spectrum of activity for various this compound derivatives against a wider range of both Gram-positive and Gram-negative bacteria. Direct comparative studies with widely used antibiotics are also essential to accurately position their therapeutic potential.
Unraveling the Mechanism of Action
Understanding how a compound exerts its antibacterial effect is paramount for its development as a therapeutic agent. Preliminary investigations into the mechanism of action of 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline against P. aeruginosa suggest a multi-faceted approach that goes beyond simple growth inhibition.
The study by Lal et al. found that this derivative down-regulated the expression of key virulence factors in P. aeruginosa, including the Pseudomonas Quinolone Signal (PQS), elastase, and pyocyanin.[1] Furthermore, proteomic analysis revealed that the compound inhibited or down-regulated the expression of PhnA and oprL proteins, which are crucial for PQS synthesis and maintaining membrane integrity, respectively.[1] This suggests that this compound derivatives may not only kill bacteria but also disarm them, potentially reducing the pathology associated with infection.
The broader class of quinoline and isoquinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[2][3][4] These enzymes are the primary targets of the successful fluoroquinolone class of antibiotics.[3] It is plausible that this compound derivatives share this mechanism, though further specific enzymatic assays are required to confirm this hypothesis.
Below is a conceptual workflow for investigating the mechanism of action of a novel antibacterial compound.
Caption: A generalized workflow for elucidating the mechanism of action of a novel antibacterial agent.
Experimental Protocols: A Foundation for Robust Data
The reliability of antibacterial efficacy data is intrinsically linked to the rigor of the experimental methods employed. The following section outlines the standard protocols for determining the Minimum Inhibitory Concentration (MIC), a cornerstone of in vitro antibacterial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of the Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Future Directions and Conclusion
The preliminary data on this compound derivatives, particularly the demonstrated activity against the challenging pathogen P. aeruginosa and the intriguing mechanism of action involving virulence factor inhibition, highlight the potential of this chemical scaffold. However, to advance these compounds in the drug discovery pipeline, several key areas need to be addressed:
-
Expansion of the Chemical Library: Synthesis and screening of a broader range of this compound derivatives are necessary to establish robust structure-activity relationships (SAR).
-
Comprehensive In Vitro Profiling: Testing against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is crucial.
-
Mechanism of Action Studies: Detailed enzymatic and cellular assays are required to definitively identify the molecular targets of these compounds.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their efficacy and safety profiles.
References
- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 2. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of 4-Substituted Isoquinolines in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents at the 4-position of the isoquinoline ring system can significantly influence binding affinity and selectivity for a diverse range of protein targets. For researchers and drug development professionals, in silico molecular docking serves as an indispensable tool to predict and rationalize these interactions, thereby guiding the design of more potent and specific therapeutic agents.
This guide provides an in-depth comparison of docking studies involving 4-substituted isoquinolines against various protein classes, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices in docking protocols and present the data in a clear, comparative format.
The Strategic Importance of the 4-Position
Substitution at the C4 position of the isoquinoline nucleus allows for the exploration of a crucial vector space extending into the solvent-exposed region or deeper into specific sub-pockets of an enzyme's active site. This position is often key to modulating pharmacokinetic properties and achieving target selectivity. A well-designed 4-substituent can establish critical hydrogen bonds, hydrophobic interactions, or electrostatic interactions that anchor the ligand and enhance its inhibitory potential.
A Generalized Workflow for Comparative Docking Studies
To ensure the reliability and reproducibility of in silico predictions, a rigorously validated workflow is paramount. The following protocol outlines a standard yet robust approach for the comparative docking of 4-substituted isoquinolines.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol: A Step-by-Step Guide
-
Protein Structure Preparation:
-
Objective: To prepare the target protein structure for docking by ensuring it is chemically correct and free of confounding elements.
-
Protocol:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio), remove all non-essential water molecules and co-crystallized ligands.[1]
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign partial charges to all atoms using a standard force field (e.g., OPLS, AMBER).
-
Perform a constrained energy minimization to relieve any steric clashes while preserving the overall backbone conformation.
-
-
-
Ligand Preparation:
-
Objective: To generate low-energy, 3D conformations of the 4-substituted isoquinoline ligands.
-
Protocol:
-
Draw the 2D structures of the isoquinoline derivatives.
-
Convert the 2D structures to 3D using a tool like OpenBabel or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Generate different ionization and tautomeric states if relevant for the physiological pH.
-
-
-
Molecular Docking and Scoring:
-
Objective: To predict the binding pose and estimate the binding affinity of the ligands within the protein's active site.
-
Protocol:
-
Define the binding site, typically by creating a grid box centered on the co-crystallized ligand or catalytically important residues.[1]
-
Utilize a validated docking program such as AutoDock Vina, GOLD, or GLIDE.[1][2][3]
-
Perform the docking simulation, allowing for flexible ligand conformations. It is often beneficial to allow for some flexibility in key active site residues.
-
The docking algorithm will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest energy is typically considered the most likely binding mode.
-
-
-
Post-Docking Analysis:
-
Objective: To visualize and interpret the docking results to understand the molecular basis of ligand binding.
-
Protocol:
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Compare the binding mode of the novel isoquinolines with that of known inhibitors or the native substrate to rationalize their activity.
-
-
Comparative Docking Analysis of 4-Substituted Isoquinolines
The following table summarizes the results of various docking studies on 4-substituted isoquinolines against different protein targets, providing a comparative overview of their predicted binding affinities and key interactions.
| 4-Substituted Isoquinoline Derivative | Protein Target | Docking Software/Score | Key Interactions & Rationale | Reference |
| 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-dione | Cyclin-Dependent Kinase 4 (CDK4) | Surflex-Dock | The isoquinoline-1,3-dione core acts as a scaffold, while the substituted benzylamino group explores the ATP binding site, forming crucial interactions.[4] | --INVALID-LINK-- |
| Naphthalenyl spiroindoline pyrrolo[2,1-a]isoquinolinone | ACP reductase (InhA) | Not Specified (Lowest Binding Energy) | The complex, multi-ring structure with substitution at the 4-position of the isoquinoline core allows for extensive interactions within the InhA active site, suggesting potent anti-tuberculosis activity.[5] | --INVALID-LINK-- |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Multiple Kinases (CDK2, EGFRTK, VEGFRTK) | Not Specified (Strong/Moderate Affinity) | The extended conjugation and presence of heteroatoms from the chalcone and thiadiazole moieties at the C4-position likely contribute to interactions with the hinge region and other key residues in various kinase active sites.[6] | --INVALID-LINK-- |
| Angular-Aryl-Substituted[6][7]Thiazino[3,4-a]Isoquinolines | Dipeptidyl Peptidase IV (DPP-IV) | Not Specified (IC50 = 0.35 µM for lead compound) | The aryl substituent at a position analogous to C4 in the isoquinoline core forms hydrogen bonds and hydrophobic interactions with key residues like Glu205, Glu206, and Tyr662 in the DPP-IV active site.[8] | --INVALID-LINK--6][7]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition |
| Indenoisoquinoline derivatives | DNA-Topoisomerase I | GOLD | The planar indenoisoquinoline core intercalates into the DNA, while substituents influence interactions with key active site residues such as ARG364 and ASN722, enhancing inhibitory activity.[2] | --INVALID-LINK-- |
Structure-Activity Relationship (SAR) Insights from Docking
The collective findings from these studies highlight several key SAR trends for 4-substituted isoquinolines:
-
Kinase Inhibition: For kinases like CDK4, the 4-substituent often projects towards the solvent-exposed region, allowing for the introduction of various functional groups to enhance potency and selectivity. The nature of this substituent (e.g., benzylamino groups) is critical for forming specific hydrogen bond interactions.[4][7]
-
Enzyme Inhibition (DPP-IV): In enzymes like DPP-IV, aryl groups at the 4-position can engage in crucial hydrophobic and pi-stacking interactions within the S1 and S2 pockets of the active site. Electronegative substituents on this aryl ring can further enhance binding affinity.[8]
-
DNA Intercalation: For topoisomerase inhibitors, the planarity of the isoquinoline ring is essential for intercalation. Substituents at the 4-position can modulate the strength of this intercalation and form additional contacts with the enzyme, thereby stabilizing the drug-DNA-enzyme complex.[2]
Caption: Conceptual binding mode of a 4-substituted isoquinoline in a kinase active site.
Conclusion
Comparative docking studies are a powerful and cost-effective strategy for prioritizing the synthesis and biological evaluation of novel 4-substituted isoquinoline derivatives. By systematically evaluating the predicted binding modes and affinities across different targets, researchers can gain valuable insights into the structural requirements for potent and selective inhibition. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists engaged in the design and development of next-generation isoquinoline-based therapeutics. The key to success lies in a synergistic approach, where computational predictions are iteratively validated and refined through experimental testing.
References
- 1. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular-docking-guided 3D-QSAR studies of substituted isoquinoline-1,3-(2H,4H)-diones as cyclin-dependent kinase 4 (CDK4) inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functionalization of 4-Chloroisoquinoline: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isoquinoline and its derivatives are cornerstones in the development of pharmaceuticals and functional materials. The strategic functionalization of the isoquinoline core, particularly at the C4 position, is pivotal in modulating biological activity. 4-Chloroisoquinoline serves as a versatile and reactive precursor for introducing a diverse array of substituents at this position. This guide provides an in-depth technical comparison of the primary reaction mechanisms involving this compound and evaluates alternative synthetic strategies, offering field-proven insights and supporting experimental data to inform your synthetic choices.
The Chemistry of this compound: A Gateway to C4-Functionalization
This compound is a heterocyclic aromatic compound that is a valuable building block in organic synthesis due to the reactivity of the chlorine atom at the C4 position.[1] This reactivity stems from the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring, which makes the C4 position susceptible to nucleophilic attack. This inherent reactivity allows for a variety of transformations, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Validating the Mechanisms: A Comparative Analysis
The choice of synthetic route to a target 4-substituted isoquinoline is a critical decision, influenced by factors such as desired functionality, substrate scope, reaction efficiency, and the availability of starting materials. Here, we dissect and compare the predominant reaction mechanisms utilizing this compound and contrast them with a classic alternative synthetic approach.
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
The most direct method for functionalizing this compound is through nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[2]
Mechanism Causality: The electron-withdrawing nitrogen atom in the isoquinoline ring is key to activating the C4 position for nucleophilic attack. This activation is crucial for the reaction to proceed, as the aromatic ring itself is electron-rich and generally resistant to nucleophilic substitution. The stability of the Meisenheimer complex, delocalizing the negative charge across the aromatic system, is a thermodynamic driver for the reaction.
Diagram of the SNAr Mechanism:
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Scope
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methods offer a broader substrate scope and milder reaction conditions compared to traditional methods.
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between this compound and various aryl or vinyl boronic acids.[3][4]
Mechanism Causality: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the 4-arylated isoquinoline and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical to facilitate the oxidative addition and reductive elimination steps.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[5][6]
Mechanism Causality: Similar to the Suzuki coupling, the mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] Key steps include oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the 4-aminoisoquinoline. The use of bulky, electron-rich phosphine ligands is often crucial for high yields.[7]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, co-catalyzed by palladium and copper.[8]
Mechanism Causality: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination from the palladium complex yields the 4-alkynylisoquinoline.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Alternative Synthetic Routes: The Bischler-Napieralski Reaction
While functionalization of a pre-formed isoquinoline ring is common, constructing the ring with the desired substituent already in place is a powerful alternative. The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[9][10]
Mechanism Causality: This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[10] The reaction is most effective with electron-rich benzene rings. The initial amide is converted to a reactive intermediate (either a dichlorophosphoryl imine-ester or a nitrilium ion) which then undergoes intramolecular cyclization.[10]
Diagram of the Bischler-Napieralski Reaction Workflow:
Caption: Workflow of the Bischler-Napieralski reaction for isoquinoline synthesis.
Performance Comparison: Experimental Data
The following table provides a comparative summary of yields for the synthesis of representative 4-substituted isoquinolines via the discussed methods. It is important to note that reaction conditions can significantly influence yields, and optimization is often necessary.
| Target Molecule | Starting Material(s) | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Anilinoquinazoline | 4-Chloroquinazoline, Aniline | SNAr (Microwave) | Base-free | THF/H₂O | 120 | 0.17-2 | up to 96 | [11] |
| 4-(N-Methylanilino)quinazolines | 4-Chloroquinazolines, N-Methylanilines | SNAr (Microwave) | Base-free | THF/H₂O | 120 | 0.17-2 | 72-73 | [11] |
| 4-Arylquinolines | 4-Chloroquinoline, Arylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 100 | 12 | 85-95 | [3] |
| 4-Aminoquinolines | 4-Chloroquinoline, Amines | Buchwald-Hartwig | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene | 110 | 8 | High | [7] |
| 4-Alkynylisoxazoles | 4-Iodoisoxazole, Terminal Alkyne | Sonogashira | Pd(acac)₂, PPh₃, CuI, Et₂NH | DMF | 60 | 20 | up to 98 | [12] |
| 3,4-Dihydroisoquinolines | β-Arylethylamides | Bischler-Napieralski | POCl₃ | Toluene | Reflux | 4 | Good | [9] |
| 3,4-Disubstituted Isoquinolin-1-ones | N-methoxybenzamides, Allenoic acid esters | Pd-catalyzed C-H activation/annulation | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | Toluene | 85 | 4 | 53-87 | [13] |
Experimental Protocols
The following are representative, detailed protocols for key reactions discussed in this guide.
Protocol 1: Synthesis of 4-Anilinoquinazoline via Microwave-Assisted SNAr
Materials:
-
4-Chloroquinazoline
-
Aniline
-
THF/Water (1:1 mixture)
-
Microwave synthesis vial
-
Magnetic stirrer
Procedure:
-
To a microwave synthesis vial, add 4-chloroquinazoline (1.0 eq), aniline (1.2 eq), and the THF/water (1:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[11]
Protocol 2: Synthesis of 4-Arylquinolines via Suzuki-Miyaura Coupling
Materials:
-
4-Chloroquinoline
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
DMF/Water (3:1 mixture)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloroquinoline (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).
-
Add the degassed DMF/water (3:1) solvent mixture.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 3: Synthesis of 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction
Materials:
-
β-Arylethylamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the β-arylethylamide (1.0 eq) in toluene in a round-bottom flask.
-
Add POCl₃ (1.1 eq) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH solution until pH > 10.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.[9]
Conclusion and Future Outlook
This compound remains a cornerstone in the synthesis of diverse C4-functionalized isoquinolines. The choice between direct nucleophilic substitution and various palladium-catalyzed cross-coupling reactions depends heavily on the desired substituent and the overall synthetic strategy. While SNAr offers a straightforward approach for introducing nucleophiles, palladium-catalyzed methods provide unparalleled versatility for forging C-C, C-N, and C-alkynyl bonds.
Alternative strategies, such as the Bischler-Napieralski reaction, offer a powerful means to construct the isoquinoline core with inherent C4-substitution, particularly for electron-rich systems. More recent advances in direct C-H activation are also emerging as a promising and atom-economical alternative to the use of pre-functionalized starting materials like this compound.[13]
The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for accessing novel isoquinoline derivatives with significant potential in drug discovery and materials science.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Chloroisoquinoline-Based Drugs
For researchers, scientists, and drug development professionals, understanding a drug candidate's metabolic fate is a cornerstone of successful therapeutic design. Poor metabolic stability can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites, ultimately derailing a promising compound.[1][2] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of a specific and increasingly relevant class of compounds: 4-chloroisoquinoline-based drugs.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors and other targeted therapies.[3][4] The introduction of a chlorine atom can significantly influence a molecule's physicochemical properties, including its metabolic stability.[5][6] This guide will delve into the predicted metabolic pathways of these compounds, provide detailed protocols for their evaluation, and discuss strategies for optimizing their metabolic profile.
While specific experimental data on the metabolism of this compound-based drugs is not extensively available in the public domain, this guide will extrapolate from the known metabolic pathways of the parent isoquinoline scaffold and the well-documented influence of halogenation on drug metabolism to provide a robust framework for your experimental design.
Predicted Metabolic Pathways of this compound Derivatives
The metabolism of this compound-based drugs is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7] The primary metabolic transformations are likely to involve oxidation of the isoquinoline ring system. Based on the metabolism of the parent isoquinoline and related quinoline structures, the following pathways are predicted[3][8][9]:
-
Hydroxylation: The isoquinoline ring is susceptible to hydroxylation at various positions. The presence of the electron-withdrawing chlorine atom at the 4-position may deactivate the pyridine ring towards oxidation to some extent, potentially favoring hydroxylation on the benzene ring.
-
N-oxidation: The nitrogen atom in the isoquinoline ring is a potential site for oxidation, leading to the formation of an N-oxide metabolite.
-
Epoxidation and Dihydrodiol Formation: Similar to quinoline, the benzene portion of the isoquinoline ring can undergo epoxidation, followed by hydrolysis via epoxide hydrolase to form dihydrodiols.[3][8][9]
The chlorine substituent itself is generally stable and less likely to be a primary site of metabolism. However, its presence can influence the regioselectivity of the enzymatic reactions on the aromatic rings.
Below is a diagram illustrating the potential metabolic pathways for a generic this compound-based drug.
Caption: Predicted metabolic pathways of this compound-based drugs.
Comparison of In Vitro Metabolic Stability Models
The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[10] The choice between them depends on the specific questions being addressed.
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I enzymes (CYPs, FMOs) | Phase I and Phase II enzymes (UGTs, SULTs, etc.), as well as transporters |
| Cellular Integrity | Subcellular fractions (vesicles of the endoplasmic reticulum) | Intact, viable cells |
| Complexity | Simpler system, easier to use | More complex, reflects the in vivo environment more closely |
| Applications | High-throughput screening for CYP-mediated metabolism | Broader assessment of overall hepatic clearance, including conjugation and transport |
| Limitations | Lacks Phase II enzymes and transporters | Lower throughput, more expensive, potential for inter-donor variability |
Expertise & Experience: For initial screening of this compound-based compounds to identify major CYP-mediated liabilities, a microsomal stability assay is a cost-effective and efficient first step. However, to obtain a more comprehensive understanding of the overall metabolic fate, including the potential for conjugation of hydroxylated metabolites, a hepatocyte stability assay is indispensable.[10][11]
Experimental Protocols
A self-validating system is crucial for trustworthy results. Therefore, each experiment should include positive controls with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) and a negative control (incubation without cofactors or with heat-inactivated enzymes).
Microsomal Stability Assay
This protocol assesses the rate of metabolism of a this compound derivative by liver microsomal enzymes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound (this compound derivative)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates
-
Incubator/shaker
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add the test compound and positive controls to the wells of a 96-well plate. Add the microsomal suspension and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system master mix to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of in vitro induction assays for toxic halogenated aromatic mixtures: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8981103B2 - Stable crystal of 4-oxoquinoline compound - Google Patents [patents.google.com]
- 11. The utilization of some halogenated aromatic acids by Nocardia. Effects on the growth and enzyme induction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of 4-Chloroisoquinoline: A Guide to Personal Protective Equipment
As a pivotal intermediate in the synthesis of novel therapeutics and functional materials, 4-Chloroisoquinoline is a compound of significant interest in research and development.[1][2] Its utility, however, is paired with a clear need for meticulous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring that scientific advancement and personal safety are held in equal regard.
The Foundational Step: A Rigorous Hazard Assessment
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. This compound, a pale yellow to light brown solid, presents several health risks that dictate the required level of protection.[2]
Safety Data Sheets (SDS) classify this compound as harmful if swallowed, inhaled, or if it comes into contact with skin.[3] It is known to cause serious eye irritation and skin irritation.[3] Furthermore, some classifications indicate it may cause an allergic skin reaction, and more severe assessments suggest it may even cause cancer, warranting a "Danger" signal word. It is also recognized as being very toxic to aquatic life, which underscores the need for stringent containment and disposal measures.
Given the potential for varied hazard classifications between suppliers, the causality for our stringent PPE recommendations is clear: we must adhere to the most protective standards. Always consult the specific SDS provided by your supplier before commencing work. This document is the primary source of information for the safe handling of the specific material in your possession.
Core Protective Measures: Your Essential PPE Toolkit
The principle of ALARA (As Low As Reasonably Achievable) should govern all exposure control strategies. Engineering controls, such as working within a certified chemical fume hood, are the first line of defense. The following PPE is mandatory as the final barrier between you and the chemical.
-
Eye and Face Protection: Due to its capacity to cause serious eye irritation, appropriate eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Liquids/Solutions: Chemical splash goggles should be worn when handling solutions of this compound to protect against splashes.[4]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., handling larger volumes, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[4] A face shield alone is insufficient.
-
-
Hand Protection: Direct skin contact can be harmful and may lead to sensitization.[3] Therefore, selecting the correct gloves is critical.
-
Material Selection: Nitrile gloves are an excellent general-use option, offering good resistance to a variety of chemicals.[5] For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves like neoprene or butyl rubber, and always check the manufacturer's compatibility and breakthrough time data.[5][6]
-
Practice: Never wear torn gloves. Employ the double-gloving technique for added protection during high-risk procedures. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[7]
-
-
Body Protection: To prevent incidental contact with the body and clothing, robust body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8]
-
Chemical Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[5]
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[8] Shorts, skirts, and sandals offer no protection and are not permitted.
-
-
Respiratory Protection: Handling this compound as a solid powder can generate dust, which is harmful if inhaled.
-
Primary Control: All weighing and handling of the solid compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[9]
-
When Required: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is required. The selection of a respirator (e.g., N95 for particulates, or a cartridge respirator for vapors) must be based on a formal risk assessment and comply with your institution's respiratory protection program.[5]
-
PPE Selection by Operational Scenario
The specific tasks you perform will dictate the necessary level of PPE. This table provides a clear, at-a-glance guide for common laboratory operations.
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Required: Work in a ventilated enclosure or fume hood. |
| Preparing Stock Solutions | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Required: Work in a fume hood. |
| Running Reactions (Small Scale) | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | Required: Work in a fume hood. |
| Running Reactions (Large Scale) | Face Shield over Chemical Goggles | Neoprene or Butyl Gloves (over Nitrile) | Chemical-Resistant Apron over Lab Coat | Required: Work in a fume hood. Risk assessment may indicate need for respirator. |
| Cleaning Spills | Face Shield over Chemical Goggles | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | Required. Type (e.g., half-face with cartridge) depends on spill size and location. |
Procedural Guidance: From Use to Disposal
Protocol 1: Safe Handling and Use in the Laboratory
-
Preparation: Before handling, ensure you have read the SDS. Designate a specific area for handling this compound, preferably within a fume hood.
-
PPE Donning: Don your lab coat, followed by safety glasses/goggles, and finally, your gloves. Ensure a proper seal between your glove cuff and lab coat sleeve.
-
Handling Solid: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to prevent dust inhalation.[9] Use non-sparking tools.[9]
-
Handling Solutions: When working with solutions, conduct all transfers and manipulations within the fume hood to contain any vapors.
-
Post-Handling: After use, thoroughly wash your hands with soap and water, even after removing gloves.
Protocol 2: Decontamination and Disposal of Contaminated PPE
-
Glove Removal: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out without touching the outer surface. Dispose of them immediately in a designated hazardous waste container.[7]
-
Gown/Apron Removal: If your lab coat or apron is contaminated, remove it carefully, avoiding the spread of the chemical. Place it in a sealed, labeled bag for professional decontamination or disposal according to your institution's guidelines.
-
Eye Protection: Clean and decontaminate reusable eye and face protection according to the manufacturer's instructions.
-
Waste Stream: All disposable PPE and materials contaminated with this compound must be disposed of as hazardous chemical waste in a properly labeled, sealed container.[3][10] Do not mix with general waste.
Emergency Workflow: this compound Spill Response
A spill represents a significant exposure risk. The following workflow outlines the immediate steps to take, prioritizing safety.
Caption: Workflow for a this compound spill response.
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety. Each step, from hazard assessment to proper disposal, is designed to minimize risk, allowing you to focus on the scientific potential of this compound with confidence and security.
References
- 1. chembk.com [chembk.com]
- 2. CAS 1532-91-8: this compound | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. angenechemical.com [angenechemical.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
